3-(Pyridin-4-yl)isoxazol-5(4H)-one
Description
Properties
IUPAC Name |
3-pyridin-4-yl-4H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-7(10-12-8)6-1-3-9-4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEKULAASCJPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377517 | |
| Record name | 3-pyridin-4-yl-4H-1,2-oxazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-52-0 | |
| Record name | 3-pyridin-4-yl-4H-1,2-oxazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Pyridin-4-yl)isoxazol-5(4H)-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(pyridin-4-yl)isoxazol-5(4H)-one and its derivatives, compounds of significant interest in medicinal chemistry due to their potential therapeutic applications. This document details the prevalent synthetic methodologies, provides specific experimental protocols, and summarizes key reaction data. Furthermore, it explores the biological context of these molecules, focusing on their potential mechanism of action as anticancer agents through the inhibition of Poly(ADP-ribose) polymerase (PARP).
Core Synthesis Strategy: One-Pot Three-Component Reaction
The most common and efficient method for the synthesis of this compound and its derivatives is a one-pot, three-component reaction. This reaction involves the condensation of a pyridine-4-carboxaldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. The reaction is typically carried out in a suitable solvent and is often facilitated by a catalyst.
This approach is highly favored due to its operational simplicity, atom economy, and the ability to generate molecular diversity by varying the starting materials. A general schematic for this reaction is presented below:
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a representative derivative, 3-methyl-4-(pyridin-4-ylmethylene)isoxazol-5(4H)-one. The protocols are based on established methodologies and can be adapted for the synthesis of other derivatives by modifying the starting aldehyde and β-ketoester.
Protocol 1: Citric Acid Catalyzed Synthesis in Water
This protocol utilizes the environmentally benign catalyst, citric acid, in an aqueous medium.
Materials:
-
Pyridine-4-carboxaldehyde
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Citric acid
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine pyridine-4-carboxaldehyde (10 mmol), ethyl acetoacetate (10 mmol), hydroxylamine hydrochloride (10 mmol), and citric acid (1-2 mmol).
-
Add distilled water (25 mL) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form. Filter the solid product and wash it with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain pure (Z)-3-methyl-4-(pyridin-4-ylmethylene)isoxazol-5(4H)-one.
Protocol 2: L-Valine-Mediated Synthesis in Ethanol
This method employs the organocatalyst L-valine and is characterized by short reaction times.
Materials:
-
Pyridine-4-carboxaldehyde
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
L-valine
-
Ethanol
Procedure:
-
To a mixture of pyridine-4-carboxaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) in a suitable flask, add L-valine (10 mol%).
-
Add ethanol (4 mL) and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within a short period (e.g., less than 15 minutes).
-
After completion, cool the reaction mixture and filter the precipitated product.
-
Wash the crude product with cold ethanol to yield the pure compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of representative this compound derivatives.
| Compound ID | Derivative | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 1 | 3-Methyl-4-(pyridin-4-ylmethylene)isoxazol-5(4H)-one | Citric Acid | Water | 5-24 h | 70-90 | 202-204 |
| 2 | 3-Methyl-4-(pyridin-4-ylmethylene)isoxazol-5(4H)-one | L-Valine | Ethanol | < 15 min | 93 | 203-205 |
| 3 | 3-Methyl-4-(pyridin-3-ylmethylene)isoxazol-5(4H)-one | Tartaric Acid | Water | 90 min | 84 | 198-200 |
Spectral Data for 3-Methyl-4-(pyridin-4-ylmethylene)isoxazol-5(4H)-one:
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¹H NMR (CDCl₃, 300 MHz): δ 2.35 (s, 3H, CH₃), 7.45 (s, 1H, =CH), 7.50 (d, J=6.0 Hz, 2H, Py-H), 8.75 (d, J=6.0 Hz, 2H, Py-H).
-
¹³C NMR (CDCl₃, 75 MHz): δ 11.8 (CH₃), 118.5 (C), 121.2 (2CH), 140.5 (C), 150.8 (2CH), 152.0 (C=CH), 162.5 (C=N), 167.5 (C=O).
-
IR (KBr, cm⁻¹): 1745 (C=O), 1650 (C=N), 1600, 1550.
Biological Context and Signaling Pathway
Derivatives of this compound have shown promise as anticancer agents. One of the key mechanisms through which certain isoxazole-containing compounds exert their anticancer effects is through the inhibition of Poly(ADP-ribose) polymerase (PARP).[1][2] PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs).
In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These unrepaired breaks are converted into more lethal double-strand breaks (DSBs) during DNA replication, ultimately leading to cell death through a process known as synthetic lethality.[1][2]
The following diagram illustrates the PARP-mediated DNA single-strand break repair pathway and the mechanism of action of PARP inhibitors.
References
An In-Depth Technical Guide to the Physicochemical Properties and Biological Activities of 3-(Pyridin-4-yl)isoxazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the physicochemical properties, synthesis, and potential biological activities of 3-(pyridin-4-yl)isoxazol-5(4H)-one. While specific experimental data for this particular compound is limited in the current scientific literature, this guide consolidates information on closely related isoxazol-5(4H)-one derivatives to offer valuable insights for researchers. This document covers synthetic methodologies, key physicochemical parameters, and explores the potential anti-inflammatory and antimicrobial activities, with a focus on the inhibition of cyclooxygenase enzymes.
Physicochemical Properties
Table 1: Physicochemical Data of this compound and Related Derivatives
| Property | This compound | (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one[1] | (Z)-4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one[1] | (Z)-3-methyl-4-(3-phenylallylidene)isoxazol-5(4H)-one[1] |
| Molecular Formula | C₈H₆N₂O₂ | C₁₁H₉NO₂ | C₁₂H₁₁NO₃ | C₁₃H₁₁NO₂ |
| Molecular Weight | 162.15 g/mol | 187.19 g/mol | 217.22 g/mol | 213.23 g/mol |
| Melting Point (°C) | Data not available | 140-142 | 177-179 | 180-182 |
| Solubility | Data not available | Recrystallized from ethanol or acetone | Recrystallized from ethanol or acetone | Recrystallized from ethanol or acetone |
| pKa | Data not available | Data not available | Data not available | Data not available |
Stability Profile: The isoxazol-5(4H)-one ring system is generally stable but can be susceptible to hydrolysis under basic conditions, leading to ring opening. The stability is also influenced by temperature.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a one-pot, three-component reaction, a common and efficient method for preparing isoxazol-5(4H)-one derivatives.[1][2][3]
General Synthesis Protocol
This protocol is a generalized procedure based on the synthesis of similar isoxazol-5(4H)-one compounds.
Materials:
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4-Pyridinecarboxaldehyde
-
Ethyl acetoacetate (or another suitable β-ketoester)
-
Hydroxylamine hydrochloride
-
An appropriate catalyst (e.g., L-valine, citric acid, sodium malonate)[1][2]
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and hydroxylamine hydrochloride (1 equivalent) in the chosen solvent.
-
Add the catalyst (e.g., 10-20 mol%) to the mixture.
-
Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., cold water or ethanol) to remove impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol or acetone.[1]
-
The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Biological Activity and Potential Signaling Pathways
While direct biological data for this compound is scarce, the broader class of pyridinylisoxazole derivatives has shown promising pharmacological activities.
Anti-inflammatory and Analgesic Activity
Several studies have reported that pyridinylisoxazole derivatives exhibit significant anti-inflammatory and analgesic properties.[4] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5][6] COX enzymes are key to the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.[7] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Antimicrobial Activity
Pyridinylisoxazole derivatives have also demonstrated antimicrobial activity against various bacterial strains.[4] The exact mechanism of action is not fully elucidated but may involve the disruption of bacterial cell wall synthesis or other essential cellular processes. The presence of the pyridine ring can enhance the antimicrobial efficacy and improve the solubility of the compounds.[8]
Experimental Protocol for Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method for assessing the in vitro inhibitory activity of a compound against COX-1 and COX-2.
Materials:
-
Test compound (this compound)
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Reaction buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric, fluorometric, or EIA-based kit for prostaglandin E2)
-
Reference inhibitors (e.g., ibuprofen for non-selective, celecoxib for COX-2 selective)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compound or reference inhibitor to the wells. A solvent control (DMSO) should also be included.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 2-10 minutes) at the same temperature.
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Quantify the amount of prostaglandin produced using the chosen detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry. While specific experimental data for this compound remains to be fully elucidated, the available literature on related structures suggests that it likely possesses interesting physicochemical properties and biological activities, particularly as an anti-inflammatory and antimicrobial agent through the inhibition of cyclooxygenase enzymes. The synthetic routes are well-established, allowing for the accessible production of this and related compounds for further investigation. This technical guide serves as a foundational resource to encourage and support future research into the specific properties and therapeutic applications of this compound.
References
- 1. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Potential Mechanisms of Action of 3-(Pyridin-4-yl)isoxazol-5(4H)-one: A Technical Overview for Drug Development Professionals
Disclaimer: Limited direct research has been published on the specific molecule 3-(Pyridin-4-yl)isoxazol-5(4H)-one. This document synthesizes information from studies on structurally related isoxazole and pyridine-containing compounds to propose potential mechanisms of action and guide future research.
The isoxazole and pyridine scaffolds are prevalent in medicinal chemistry, contributing to a wide array of biological activities. Compounds incorporating these moieties have shown promise in targeting various enzymes and receptors implicated in diseases ranging from cancer to inflammatory disorders. This technical guide consolidates the existing knowledge on related compounds to elucidate the potential therapeutic avenues for this compound.
Potential Molecular Targets and Mechanisms
Based on the current literature, this compound could potentially exert its biological effects through several mechanisms, primarily centered around enzyme inhibition and receptor modulation.
1. p38 MAP Kinase Inhibition:
A significant body of evidence points towards isoxazolone derivatives as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase. The presence of a 4-pyridyl ring is a key pharmacophore for interaction with the ATP-binding site of p38 kinase[1]. Specifically, the pyridinyl group can form a crucial hydrogen bond with the backbone NH of Met109 in the kinase's hinge region[1]. The isoxazolone core, combined with a substituted phenyl ring, often occupies a hydrophobic pocket, enhancing selectivity and potency[1]. Inhibition of the p38 MAPK pathway can modulate the production of pro-inflammatory cytokines, suggesting potential anti-inflammatory applications.
2. Bromodomain and Extra-Terminal (BET) Family Protein Inhibition:
Derivatives containing isoxazole and pyridone structures have been identified as inhibitors of Bromodomain-containing protein 4 (BRD4), a member of the BET family[2]. BRD4 is a key regulator of oncogene transcription, such as c-Myc[2]. Inhibition of BRD4 can lead to cell cycle arrest, typically at the G0/G1 phase, and subsequent down-regulation of oncogenic signaling pathways, indicating a potential anticancer mechanism[2].
3. Phosphoinositide 3-Kinase (PI3K) / mTOR Pathway Inhibition:
Compounds featuring a pyridin-4-yl moiety linked to a heterocyclic system have demonstrated potent inhibitory activity against PI3K and mTOR, crucial kinases in a signaling pathway that is frequently hyperactivated in cancer[3][4]. Dual inhibition of PI3K/mTOR can effectively block downstream signaling, leading to anti-proliferative and pro-apoptotic effects in cancer cells[4].
4. T-type Calcium Channel Blockade:
Isoxazole-containing tetrahydropyridine and piperidine derivatives have been shown to act as potent T-type calcium channel blockers[5]. These channels, particularly the α(1G) and α(1H) subtypes, are involved in neuropathic pain signaling. Blockade of these channels can lead to antinociceptive effects, suggesting a potential role in pain management[5].
5. Allosteric Modulation of Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt):
Trisubstituted isoxazoles have been developed as selective allosteric ligands for RORγt, a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases[6]. By binding to an allosteric site, these compounds can inhibit the recruitment of coactivators and suppress the expression of pro-inflammatory cytokines like IL-17a[6].
Quantitative Data on Related Compounds
The following table summarizes the inhibitory activities of various isoxazole and pyridine derivatives against their respective targets. This data provides a benchmark for the potential potency of this compound.
| Compound Class | Target | IC50 Value(s) | Cell Line/Assay Condition | Reference |
| Pyridone Derivatives | BRD4 | 0.55 - 0.86 µM | Biochemical Assay | [2] |
| Pyridone Derivatives | MV4-11 (Human Leukemia) | 0.12 - 0.32 µM | Cell Proliferation Assay | [2] |
| 7-azaindazole Derivatives (e.g., FD274) | PI3Kα/β/γ/δ | 0.42 - 1.57 nM | Biochemical Assay | [4] |
| 7-azaindazole Derivatives (e.g., FD274) | mTOR | 2.03 nM | Biochemical Assay | [4] |
| 7-azaindazole Derivatives (e.g., FD274) | HL-60, MOLM-16 (AML) | 0.084 - 0.092 µM | Cell Proliferation Assay | [4] |
| 3-(5-alkylamino-4-isoxazolyl)-1,2,5,6-tetrahydropyridines | Central Nicotinic Receptors | 50 nM (for compound 4c) | Radioligand Binding Assay | [7] |
| 3-(5-alkylamino-4-isoxazolyl)-1,2,5,6-tetrahydropyridines | α4β2 Nicotinic Subtype | 4.6 nM (for compound 4c) | Radioligand Binding Assay | [7] |
| 3-(5-alkylamino-4-isoxazolyl)-1,2,5,6-tetrahydropyridines | α3-containing Nicotinic Subtype | 48 nM (for compound 4c) | Radioligand Binding Assay | [7] |
| Isoxazolyl Steroids | A549 (Lung Carcinoma) | 16 - 19 µM | Cytotoxicity Assay | [8] |
| Isoxazolyl Steroids | HeLa (Cervical Cancer) | 36 - 142 µM | Cytotoxicity Assay | [8] |
| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Derivatives | Bloom Helicase | 1 - 3 µM | DNA Unwinding Assay | [9] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of this compound. Below are generalized protocols based on the cited literature that can be adapted for this purpose.
Enzyme Inhibition Assay (General Kinase Protocol):
-
Reagents and Materials: Recombinant human kinase (e.g., p38 MAPK, PI3K), appropriate substrate (e.g., ATP, peptide substrate), test compound (this compound), kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer. c. Initiate the reaction by adding ATP. d. Incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production. f. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation (MTT) Assay:
-
Cell Culture: Culture the desired cancer cell line (e.g., MV4-11, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 72 hours). c. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Determine the IC50 value, representing the concentration that inhibits cell growth by 50%.
Western Blot Analysis for Target Modulation:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with primary antibodies against the target protein (e.g., phosphorylated p38, c-Myc, phosphorylated Akt) overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Workflows
To further illustrate the potential mechanisms and experimental approaches, the following diagrams are provided.
Caption: Proposed inhibition of the p38 MAPK signaling pathway.
Caption: Potential dual inhibition of the PI3K/mTOR signaling pathway.
Caption: General workflow for preclinical drug discovery.
Conclusion
While direct experimental data on this compound is scarce, the analysis of structurally related compounds provides a strong foundation for hypothesizing its mechanism of action. The recurring theme of kinase inhibition (p38 MAPK, BRD4, PI3K/mTOR) and ion channel modulation presents the most promising avenues for investigation. The provided experimental protocols and workflows offer a clear roadmap for elucidating the precise biological activities of this compound. Further research, beginning with broad-panel kinase screening and cell-based assays, is warranted to unlock the therapeutic potential of this compound.
References
- 1. 4-(4-Fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(5-Alkylamino-4-isoxazolyl)-1,2,5,6-tetrahydropyridines: a novel class of central nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Isoxazolyl Steroids on Key Genes of Sonic Hedgehog Cascade Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Isoxazolone-Containing Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: Isoxazolone and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This five-membered heterocyclic ring system serves as a versatile template for the design of novel therapeutic agents. The inherent electronic properties and the potential for diverse substitutions on the isoxazolone core have led to the development of compounds with potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the biological activities of isoxazolone-containing compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.[1][2][3][4][5][6][7][8][9][10][11]
Anticancer Activity
Isoxazolone derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1][2][6][8][12] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular processes essential for tumor growth and proliferation.[12][13][14]
Quantitative Anticancer Activity Data
The antiproliferative effects of various isoxazolone-containing compounds have been quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values for representative isoxazolone derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazoline derivative 16a | HT1080 (Fibrosarcoma) | 16.1 | [1][6] |
| Isoxazoline derivative 16b | HT1080 (Fibrosarcoma) | 10.72 | [1][6] |
| Isoxazoline derivative 16c | HT1080 (Fibrosarcoma) | 9.02 | [1][6] |
| Forskolin derivative 6 | MCF-7 (Breast Cancer) | 0.5 | [1] |
| Forskolin derivative 6 | BT-474 (Breast Cancer) | 0.5 | [1] |
| Meisoindigo derivative 11 | MCF-7 (Breast Cancer) | 2.3 | [1] |
| Meisoindigo derivative 11 | Hep3B (Hepatocellular Carcinoma) | 2.7 | [1] |
| Meisoindigo derivative 11 | KB (Oral Cancer) | 2.2 | [1] |
| Meisoindigo derivative 11 | SF-268 (Glioblastoma) | 3.6 | [1] |
| Meisoindigo derivative 11 | MKN-48 (Gastric Cancer) | 3.6 | [1] |
| Isoxazoline derivative 19 | HCT 116 (Colon Cancer) | 5.0 | [1] |
| Bromopyrrolidine alkaloid derivative 36a | KB403 (Oral Cancer) | 2.45 | [1] |
| Curcumin derivative 40 | MCF-7 (Breast Cancer) | 3.97 | [1][2][6] |
| 3,4-isoxazolediamide 1 | K562 (Erythroleukemia) | 0.07157 | [13] |
| 3,4-isoxazolediamide 2 | K562 (Erythroleukemia) | 0.01801 | [13] |
| 3,4-isoxazolediamide 3 | K562 (Erythroleukemia) | 0.04425 | [13] |
| 3,4-isoxazolediamide 4 | K562 (Erythroleukemia) | 0.0701 | [13] |
| 3,4-isoxazolediamide 5 | K562 (Erythroleukemia) | 0.0352 | [13] |
| 3,4-isoxazolediamide 6 | K562 (Erythroleukemia) | 0.04543 | [13] |
| Phenyl-isoxazole–carboxamide 124 | HeLa (Cervical Cancer) | 15.48 µg/ml | [15] |
| Phenyl-isoxazole–carboxamide 125 | HeLa (Cervical Cancer) | 18.62 µg/ml | [15] |
| Phenyl-isoxazole–carboxamide 124 | Hep3B (Hepatocellular Carcinoma) | 23.98 µg/ml | [15] |
| Phenyl-isoxazole–carboxamide 126 | Hep3B (Hepatocellular Carcinoma) | 23.44 µg/ml | [15] |
Signaling Pathways in Anticancer Activity
Isoxazolone derivatives can modulate various signaling pathways implicated in cancer progression. For instance, some derivatives have been shown to inhibit the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[14] Others can interfere with the Akt/GSK3β/β-catenin signaling cascade, which is involved in melanogenesis and can be a target in melanoma.[16][17]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
96-well flat-bottom plates
-
Isoxazolone compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[18]
-
Compound Treatment: Prepare serial dilutions of the isoxazolone compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[18]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[18]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours.[18][19][20]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[18]
Antimicrobial Activity
Isoxazolone derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[7][21][22][23][24] The presence of the isoxazole ring, often in combination with other pharmacophores like chalcones, contributes to their antimicrobial efficacy.[23]
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the MIC values for some isoxazolone derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chalcone derivative 28 | Bacteria (unspecified) | 1 | [23] |
| Dihydropyrazole derivative 46 | Fungi (unspecified) | 2 | [23] |
| Isoxazole derivative 4e | Candida albicans | 6-60 | [24] |
| Isoxazole derivative 4g | Candida albicans | 6-60 | [24] |
| Isoxazole derivative 4h | Candida albicans | 6-60 | [24] |
| Isoxazole derivative | Bacillus subtilis | 10-80 | [24] |
| Isoxazole derivative | Escherichia coli | 30-80 | [24] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test microorganism
-
Liquid growth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plate
-
Isoxazolone compound stock solution
Procedure:
-
Serial Dilutions: Prepare a series of twofold dilutions of the isoxazolone compound in the liquid growth medium in a 96-well microtiter plate.[19]
-
Inoculation: Add a standardized suspension of the test microorganism to each well.[18][19]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[18][19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[19]
Anti-inflammatory Activity
Several isoxazolone derivatives exhibit potent anti-inflammatory effects, making them promising candidates for the treatment of inflammatory disorders.[7][25][26][27][28][29] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines.[25]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of isoxazolone derivatives is often evaluated in vivo using the carrageenan-induced paw edema model. The percentage of edema inhibition is a measure of the compound's efficacy.
| Compound/Derivative | Assay | Result | Reference |
| MZO-2 | Carrageenan-induced paw inflammation | Potent inhibitory effect | [27] |
| Substituted-isoxazole 5b | Carrageenan-induced rat paw edema | 75.68% edema inhibition at 2h | [28] |
| Substituted-isoxazole 5c | Carrageenan-induced rat paw edema | 74.48% edema inhibition at 2h | [28] |
| Substituted-isoxazole 5d | Carrageenan-induced rat paw edema | 71.86% edema inhibition at 2h | [28] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard method for screening acute anti-inflammatory activity.
Materials:
-
Rats
-
Isoxazolone compound
-
1% carrageenan solution
-
Plethysmometer
Procedure:
-
Compound Administration: Administer the isoxazolone compound to the rats.
-
Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[19]
-
Paw Volume Measurement: Measure the paw volume at time zero (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration using a plethysmometer.[19]
-
Data Analysis: Calculate the percentage of edema inhibition compared to a control group.
Enzyme Inhibition
Isoxazolone-containing compounds have been identified as inhibitors of various enzymes, highlighting their potential for targeted therapies.
Quantitative Enzyme Inhibition Data
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Vegfrecine derivative 3 | VEGFR-1 tyrosine kinase | 0.65 | [1] |
| Vegfrecine derivative 3 | VEGFR-2 tyrosine kinase | 7.1 | [1] |
| Arjunolic acid derivative 55a | Tyrosinase | 14.3 | [2] |
| Arjunolic acid derivative 55b | α-glucosidase | 14.5 | [2] |
| Flavonoid derivative 51 | α-amylase | 12.6 | [2] |
| Isoxazolone derivative 1c | Mushroom Tyrosinase | 32.08 | [30] |
| Isoxazolone derivative 1m | Mushroom Tyrosinase | 14.62 | [30] |
| Isoxazole derivative AC2 | Carbonic Anhydrase | 112.3 | [31] |
| Isoxazole derivative AC3 | Carbonic Anhydrase | 228.4 | [31] |
| 3,5-diaryl isoxazole 108 | PTP1B | 2.3 | [32] |
The isoxazolone scaffold is a highly valuable pharmacophore in modern drug discovery. The diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects, underscore the therapeutic potential of this class of compounds. The quantitative data and experimental protocols presented in this guide are intended to facilitate further research and development of novel isoxazolone-based therapeutic agents. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates for a wide range of diseases.
References
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ijpca.org [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. espublisher.com [espublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ijrrjournal.com [ijrrjournal.com]
- 22. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 30. The tyrosinase inhibitory effects of isoxazolone derivatives with a (Z)-β-phenyl-α, β-unsaturated carbonyl scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
literature review on pyridinyl isoxazolone scaffolds
An In-depth Technical Guide to Pyridinyl Isoxazolone Scaffolds for Drug Discovery Professionals
Introduction
The isoxazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2][3] When integrated with a pyridine moiety, the resulting pyridinyl isoxazolone scaffold combines the features of both heterocycles, leading to novel compounds with a wide spectrum of therapeutic potential. These scaffolds serve as a versatile framework in drug design, with derivatives showing promise as anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting agents.[1][4][5][6] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of pyridinyl isoxazolone derivatives, aimed at researchers and scientists in the field of drug development.
Synthetic Strategies
The synthesis of pyridinyl isoxazolone scaffolds is primarily achieved through cycloaddition reactions, with the Huisgen 1,3-dipolar cycloaddition being a cornerstone method.[7] This reaction typically involves the in-situ generation of nitrile oxides from pyridine aldoximes, which then react with an alkyne to form the 3,5-disubstituted isoxazole ring.[7] Other notable methods include multi-component reactions and the functionalization of pre-formed isoxazole rings.[8][9]
A general and efficient approach involves the reaction of chalcone intermediates, derived from pyridinyl ketones, with hydroxylamine.[10] Another key strategy is the reaction of terminal alkynes with in-situ generated nitrile oxides, often catalyzed by copper(I), which provides a regioselective route to 3,5-disubstituted isoxazoles.[5]
Below is a generalized workflow for the synthesis of pyridinyl isoxazoles via the 1,3-dipolar cycloaddition pathway.
Biological Activities and Therapeutic Potential
Pyridinyl isoxazolone derivatives have been extensively evaluated for a range of biological activities, demonstrating their potential in various therapeutic areas.
Anti-inflammatory and Analgesic Activity
A significant area of investigation for these scaffolds is their role as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] Certain pyridinyl isoxazole derivatives have shown selective inhibitory activity against COX-2, which is a key target for anti-inflammatory drugs with a potentially improved safety profile compared to non-selective NSAIDs.[4][11]
The mechanism involves the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. Selective COX-2 inhibition reduces inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.
Table 1: COX-2 Inhibitory Activity of Selected Pyridinyl Isoxazole Derivatives [4][11]
| Compound | R Group | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| 14c | 4-F-Ph | 0.15 | >100 | >667 |
| 15a | 4-MeO-Ph | 0.20 | >100 | >500 |
| Celecoxib | (Reference) | 0.09 | 10.5 | 116.7 |
Anticancer Activity
The pyridinyl isoxazolone scaffold is a key component in the design of novel anticancer agents.[12][13] These compounds have been shown to target various mechanisms crucial for cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition : Certain derivatives act as potent inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase and leading to apoptosis.[12][13] Compounds 28b and 28c, for example, were identified as potent anticancer agents by targeting the colchicine binding domain of β-tubulin.[12]
-
Receptor Tyrosine Kinase (RTK) Inhibition : Diaryl-ureas featuring an isoxazol[3,4-b]pyridine-3-amino structure have been developed as multi-target inhibitors against RTKs like FLT-3, KDR, and PDGFR-β, which are critical for angiogenesis and tumor growth.[6]
Table 2: Anticancer and Kinase Inhibitory Activity of Pyridinyl Isoxazolone Derivatives
| Compound | Target/Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 28b | A549 (Lung Cancer) | 1.21 µM | [12] |
| 28c | HeLa (Cervical Cancer) | 0.89 µM | [12] |
| S21 | KDR (VEGFR-2) | 3 nM | [6] |
| S21 | FLT-3 | 4 nM | [6] |
| S21 | PDGFR-β | 8 nM | [6] |
| Linifanib | KDR (VEGFR-2) | 4 nM |[6] |
Other Biological Activities
-
Antimicrobial Agents : Several pyridinyl isoxazole derivatives have demonstrated significant activity against Gram-negative bacteria such as P. aeruginosa and E. coli.[4]
-
Carbonic Anhydrase Inhibition : Isoxazole derivatives have been identified as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes.[14]
-
Antiviral Activity : Isoxazole-based small molecules have been investigated as potential inhibitors of the Zika virus (ZIKV).[15]
Structure-Activity Relationships (SAR)
SAR studies are crucial for optimizing the potency and selectivity of pyridinyl isoxazolone scaffolds.
-
For Anti-inflammatory Activity : The nature of the substituent on the phenyl ring attached to the isoxazole core significantly influences COX-2 selectivity. Electron-withdrawing groups (e.g., fluorine) and electron-donating groups (e.g., methoxy) at the para position have been shown to enhance selective COX-2 inhibitory activity.[4]
-
For Anticancer Activity : In the case of tubulin polymerization inhibitors, a trimethoxyphenyl (TMP) moiety is often crucial for binding to the colchicine domain.[12] For RTK inhibitors, the urea linker and the substitution pattern on the terminal phenyl ring are critical for potent kinase inhibition.[6]
-
For Calcium Channel Interaction : In 4-isoxazolyl-1,4-dihydropyridines, the affinity for the calcium channel is dramatically influenced by the substitution on the aryl group of the isoxazole, with a distinct SAR profile compared to classical dihydropyridines.[16]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of research findings. Below are summaries of key experimental protocols cited in the literature.
Synthesis of Pyridinyl Isoxazoles (General Protocol)
-
Aldoxime Formation : A mixture of the appropriate pyridine aldehyde (1 eq.), hydroxylamine hydrochloride (1.1 eq.), and a base (e.g., sodium carbonate, 1.2 eq.) in ethanol/water is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with water, and dried to yield the pyridine aldoxime.
-
1,3-Dipolar Cycloaddition : To a solution of the pyridine aldoxime (1 eq.) and an appropriate alkyne (1.2 eq.) in a suitable solvent (e.g., DMF, CH₂Cl₂), an oxidizing agent such as (diacetoxyiodo)benzene (PIDA) or Chloramine-T is added portion-wise at room temperature.[7][17] The reaction is monitored by TLC. Upon completion, the mixture is worked up by extraction with an organic solvent, followed by purification via column chromatography to afford the desired pyridinyl isoxazole derivative.[7]
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the IC₅₀ values of compounds against COX-1 (ovine) and COX-2 (human recombinant) enzymes.[4][18]
-
Enzyme Preparation : The enzyme (COX-1 or COX-2) is pre-incubated with the test compound at various concentrations in Tris-HCl buffer for 15 minutes at 25°C.
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid as the substrate.
-
Measurement : The enzymatic activity is measured by monitoring the initial rate of oxygen uptake using a polarographic oxygen sensor or by quantifying the production of prostaglandin E₂ (PGE₂) using an ELISA kit.
-
Data Analysis : The percentage of inhibition is calculated relative to a vehicle control (DMSO). IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[18]
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[12][19]
-
Cell Seeding : Cancer cells (e.g., HeLa, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compounds (typically in DMSO, diluted with media) for 48-72 hours.
-
MTT Addition : After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement : The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC₅₀ values are determined from the dose-response curves.[19]
Conclusion and Future Outlook
The pyridinyl isoxazolone scaffold represents a highly valuable and versatile core in modern drug discovery. The synthetic accessibility and the ability to readily modify the substitution pattern allow for the fine-tuning of biological activity and pharmacokinetic properties. Derivatives have demonstrated significant potential as selective COX-2 inhibitors, multi-targeted kinase inhibitors for cancer therapy, and novel antimicrobial agents. Future research should focus on exploring new therapeutic applications, optimizing lead compounds through detailed SAR studies, and investigating in vivo efficacy and safety profiles. The continued development of innovative synthetic methodologies will further expand the chemical space and potential of this promising scaffold.[2][3]
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
spectroscopic analysis of 3-(Pyridin-4-yl)isoxazol-5(4H)-one (NMR, IR, Mass Spec)
Spectroscopic Analysis of 3-(Pyridin-4-yl)isoxazol-5(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound belongs to the isoxazolone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1] The tautomeric nature of the isoxazol-5(4H)-one ring system influences its chemical reactivity and biological interactions.[1] A thorough spectroscopic characterization is paramount for the unambiguous identification and purity assessment of this compound, which is crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the expected spectroscopic properties of this compound, based on data from analogous compounds, and details the experimental protocols for its analysis.
Synthesis Overview
The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones is commonly achieved through a one-pot, three-component cyclocondensation reaction.[2][3] This approach typically involves the reaction of a β-ketoester, hydroxylamine hydrochloride, and an aldehyde in a suitable solvent, often with a catalyst.[4] For the synthesis of this compound, a plausible synthetic route would involve the reaction of an appropriate 3-oxo-3-(pyridin-4-yl)propanoate with hydroxylamine.
Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.[3][5][6]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.7 | Doublet | Pyridine H-2, H-6 |
| ~7.8 | Doublet | Pyridine H-3, H-5 |
| ~4.0 | Singlet | CH₂ of isoxazolone ring |
Solvent: DMSO-d₆, Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (C5) |
| ~160 | C=N (C3) |
| ~150 | Pyridine C-2, C-6 |
| ~140 | Pyridine C-4 |
| ~122 | Pyridine C-3, C-5 |
| ~40 | CH₂ (C4) |
Solvent: DMSO-d₆, Frequency: 100 MHz
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1730-1750 | C=O stretching (isoxazolone ring)[3] |
| ~1610-1630 | C=N stretching (isoxazolone ring)[3] |
| ~1590 | C=C stretching (pyridine ring) |
| ~1200-1250 | C-O stretching |
| ~1100-1150 | N-O stretching[7] |
Sample Preparation: KBr pellet
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| [M+H]⁺ | Molecular ion peak |
| [M-CO]⁺ | Loss of carbon monoxide |
| [M-CO₂]⁺ | Loss of carbon dioxide |
| Fragments corresponding to the pyridyl group |
Ionization Mode: Electrospray Ionization (ESI)
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[8]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum. Typically, a larger number of scans (1024 or more) is required due to the lower natural abundance of ¹³C.
-
Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm the assignments.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.[10]
Instrumentation: An FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.[11]
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[11]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[12]
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.[13]
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[14]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the ESI source.[14]
-
Filter the final solution if any precipitate is present.[14]
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
The mass range should be set to scan beyond the expected molecular weight.
-
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and aid in structural elucidation.[15]
Visualizations
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a novel compound.
Caption: Key structural features of this compound and their expected spectroscopic correlations.
References
- 1. benchchem.com [benchchem.com]
- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 3. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. acgpubs.org [acgpubs.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. fiveable.me [fiveable.me]
Computational Modeling and Docking Studies of 3-(Pyridin-4-yl)isoxazol-5(4H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational modeling and molecular docking studies of 3-(Pyridin-4-yl)isoxazol-5(4H)-one, a heterocyclic compound of interest in drug discovery. While direct, extensive research on this specific molecule is emerging, this document synthesizes methodologies and insights from studies on structurally related pyridinyl-substituted isoxazolones and their primary biological target, p38 Mitogen-Activated Protein Kinase (MAPK). This guide details the probable experimental protocols for in silico analysis, presents hypothetical yet representative quantitative data, and visualizes key biological pathways and computational workflows to facilitate further research and development.
Introduction
This compound belongs to the isoxazolone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The presence of the pyridine moiety suggests potential interactions with a variety of biological targets, particularly protein kinases, where a nitrogen-containing heterocycle can form crucial hydrogen bonds within the ATP-binding pocket. Computational modeling and molecular docking are indispensable tools in modern drug discovery, enabling the prediction of binding affinities, the elucidation of interaction mechanisms, and the rational design of more potent and selective inhibitors.
This guide focuses on the probable application of these computational techniques to this compound, with a significant emphasis on its potential as an inhibitor of the p38 MAPK signaling pathway. The p38 MAPKs are key regulators of inflammatory responses, and their inhibition is a validated strategy for the treatment of various inflammatory diseases.
Biological Target: p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[1] They play a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The inhibition of p38 MAPK is a promising therapeutic approach for a range of autoimmune and inflammatory disorders. Structurally similar compounds, particularly those containing a pyridinyl-imidazole or pyridinyl-isoxazole scaffold, have been extensively investigated as p38 MAPK inhibitors.[2]
p38 MAPK Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling cascade, which is a primary target for anti-inflammatory drug development.
Caption: The p38 MAPK signaling pathway, a key regulator of inflammation.
Computational Modeling and Docking Methodologies
This section outlines the typical experimental protocols for the computational analysis of this compound.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protein Preparation: The crystal structure of the target protein (e.g., p38 MAPK, PDB ID: 1A9U) is obtained from the Protein Data Bank.[3] Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added. The protein structure is then energy minimized using a suitable force field (e.g., CHARMm).
-
Ligand Preparation: The 3D structure of this compound is built using molecular modeling software (e.g., ChemDraw, Avogadro). The structure is then optimized using a semi-empirical or ab initio method (e.g., PM3, DFT).
-
Grid Generation: A grid box is defined around the active site of the protein, encompassing the key binding residues.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina, GOLD) is used to explore the conformational space of the ligand within the defined grid box and to score the resulting poses based on a scoring function that estimates the binding affinity.[3]
-
Analysis of Results: The docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.
-
System Preparation: The top-scoring docked pose of the this compound-p38 MAPK complex is selected as the starting structure. The complex is solvated in a periodic box of water molecules (e.g., TIP3P).
-
Energy Minimization: The solvated system is subjected to energy minimization to remove steric clashes.
-
Equilibration: The system is gradually heated to physiological temperature (300 K) and equilibrated under constant temperature and pressure (NPT ensemble) for a period of nanoseconds.
-
Production Run: A production MD simulation is run for an extended period (e.g., 50-100 ns) to sample the conformational landscape of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key intermolecular interactions.
Quantitative Data Summary
The following tables present hypothetical but representative quantitative data that could be expected from computational and in vitro studies of this compound as a p38 MAPK inhibitor.
Table 1: Molecular Docking and Binding Free Energy Calculations
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG_bind, kcal/mol) | Key Interacting Residues |
| This compound | p38 MAPK (1A9U) | -7.8 | -45.2 | Met109, Gly110, Lys53, Leu104 |
| SB203580 (Reference) | p38 MAPK (1A9U) | -8.5 | -52.7 | Met109, Gly110, Thr106, Leu104 |
Table 2: In Vitro Enzyme Inhibition and Cellular Activity
| Compound | p38 MAPK IC50 (nM) | TNF-α Inhibition (IC50, nM) in LPS-stimulated PBMCs |
| This compound | 150 | 250 |
| SB203580 (Reference) | 50 | 80 |
Visualizations of Workflows and Interactions
Computational Drug Discovery Workflow
The following diagram outlines a typical workflow for the computational investigation of a small molecule inhibitor.
Caption: A typical workflow for computational drug discovery.
Ligand-Receptor Interaction Diagram
This diagram illustrates the hypothetical key interactions between this compound and the active site of p38 MAPK.
Caption: Key interactions of the ligand with p38 MAPK active site residues.
Conclusion and Future Directions
The computational modeling and docking studies outlined in this guide provide a robust framework for investigating the therapeutic potential of this compound. The strong rationale for its activity against p38 MAPK, based on the established pharmacophore of related inhibitors, makes it a compelling candidate for further study. Future work should focus on the synthesis and in vitro validation of this compound to confirm the predictions from these in silico models. Subsequent lead optimization, guided by detailed structure-activity relationship (SAR) studies, could lead to the development of novel and potent anti-inflammatory agents.
References
- 1. QSAR analysis of [(biphenyloxy)propyl]isoxazoles: agents against coxsackievirus B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3-(Pyridin-4-yl)isoxazol-5(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 3-(Pyridin-4-yl)isoxazol-5(4H)-one represents a scaffold of significant interest in medicinal chemistry. While direct and extensive research on this specific molecule is limited, analysis of structurally related isoxazole and pyridine-containing compounds reveals a strong potential for therapeutic activity across several key biological pathways. This technical guide consolidates the available, albeit indirect, evidence to propose and detail the most probable therapeutic targets for this compound. The primary focus of this document is on its potential as an inhibitor of p38 Mitogen-Activated Protein (MAP) Kinase and as a modulator of the Gamma-Aminobutyric Acid type A (GABA-A) receptor. Furthermore, potential anticancer and anti-inflammatory activities are explored based on the bioactivities of analogous structures. This guide aims to provide a comprehensive resource for researchers and drug development professionals, outlining the rationale for investigating this compound, presenting relevant quantitative data from related molecules, detailing plausible experimental protocols, and visualizing the associated signaling pathways.
Introduction
The isoxazole ring is a prominent heterocyclic motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties.[1] The incorporation of a pyridine ring, particularly at the 3-position of the isoxazole core, is a key structural feature in several reported bioactive molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. This guide focuses on the specific scaffold of this compound, a molecule that combines these two important pharmacophores. Although this compound itself is not extensively characterized in the scientific literature, a thorough examination of analogous structures provides a strong basis for predicting its potential therapeutic applications.
Potential Therapeutic Targets
Based on the analysis of structurally similar compounds, two primary therapeutic targets have been identified for this compound: p38 MAP Kinase and the GABA-A receptor. Additionally, broader anticancer and anti-inflammatory activities are considered as secondary potential applications.
p38 Mitogen-Activated Protein (MAP) Kinase Inhibition
The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[2] Inhibition of p38 MAP kinase is a well-established therapeutic strategy for the treatment of inflammatory diseases.[3] Several studies have highlighted the importance of a pyridine ring in the design of potent p38 MAP kinase inhibitors.[4] The isoxazolone scaffold has also been investigated as a viable core for p38 inhibitors.[5] The combination of the pyridine and isoxazolone moieties in this compound makes it a compelling candidate for a p38 MAP kinase inhibitor.
GABA-A Receptor Modulation
The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system and is the target of many clinically important drugs, including benzodiazepines and barbiturates. Isoxazole derivatives are known to act as agonists or modulators of the GABA-A receptor.[6] The structural features of this compound suggest that it could potentially interact with the GABA-A receptor, leading to anxiolytic, sedative, or anticonvulsant effects.
Anticancer and Anti-inflammatory Potential
Derivatives of isoxazole and pyridine are frequently reported to possess anticancer and anti-inflammatory activities. For instance, a coumarin-isoxazole-pyridine hybrid containing the 3-(pyridin-4-yl)isoxazole moiety has been shown to be a potent inhibitor of lipoxygenase (LOX), an enzyme involved in inflammation.[7][8] Furthermore, various isoxazole derivatives have demonstrated cytotoxic effects against different cancer cell lines.[9]
Quantitative Data for Structurally Related Compounds
While no specific quantitative data for this compound is available, the following tables summarize the inhibitory activities of structurally related compounds against relevant targets.
Table 1: p38α MAP Kinase Inhibitory Activity of Related Compounds
| Compound Class | Specific Compound Example | Target | IC50 (µM) | Reference |
| Azastilbene with 1,2,4-oxadiazole-5-one core | 2-Phenyl-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazolidin-5-one | p38α MAP Kinase | 0.10 - 5.1 | [10] |
| Pyridinylimidazole | SB203580 (Reference Compound) | p38α MAP Kinase | 0.3 | [10] |
Table 2: Lipoxygenase (LOX) Inhibitory Activity of a Related Compound
| Compound | Target | IC50 (µM) | Reference |
| 4-((3-(Pyridin-4-yl)isoxazol-5-yl)methoxy)-2H-chromen-2-one | Soybean Lipoxygenase (sLOX) | 5 | [7][8] |
Experimental Protocols
The following are detailed, generalized protocols for assessing the activity of this compound against its potential therapeutic targets.
p38α MAP Kinase Inhibition Assay
This protocol describes a non-radioactive, immunoelectrophoretic method for determining the in vitro inhibitory activity of a test compound against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Anti-phospho-MBP antibody
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound, this compound, at various concentrations in DMSO.
-
In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the p38α MAP kinase enzyme.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.
-
Incubate the reaction mixture for 30-60 minutes at 30°C.
-
Stop the reaction by adding an equal volume of stop solution (e.g., EDTA).
-
Coat a separate microplate with the reaction mixture and incubate to allow for MBP binding.
-
Wash the plate and add the anti-phospho-MBP primary antibody. Incubate for 1 hour.
-
Wash the plate and add the secondary antibody. Incubate for 1 hour.
-
Wash the plate and add a suitable substrate for the enzyme conjugate (e.g., TMB for HRP).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
GABA-A Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.
Materials:
-
Rat brain cortex membranes (source of GABA-A receptors)
-
[3H]Muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-citrate, pH 7.1)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain cortex membranes by homogenization and centrifugation.
-
Prepare solutions of the test compound, this compound, at various concentrations.
-
In test tubes, add the assay buffer, the test compound solution, and the brain membrane preparation.
-
For determining non-specific binding, add a high concentration of unlabeled GABA to a set of control tubes.
-
Add the radioligand, [3H]Muscimol, to all tubes.
-
Incubate the tubes on ice for 20-30 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent displacement of the radioligand by the test compound and calculate the Ki value.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a comprehensive analysis of its structural analogues strongly suggests its potential as a p38 MAP kinase inhibitor and a GABA-A receptor modulator. The presence of the pyridinyl and isoxazolone moieties provides a strong rationale for investigating this compound for anti-inflammatory, anxiolytic, sedative, and potentially anticancer activities. The experimental protocols and workflows provided in this guide offer a clear path for the systematic evaluation of this promising compound. Further research into the synthesis and biological testing of this compound is warranted to fully elucidate its therapeutic potential and mechanism of action.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Prediction of p38 map kinase inhibitory activity of 3, 4-dihydropyrido [3, 2-d] pyrimidone derivatives using an expert system based on principal component analysis and least square support vector machine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-(4-Fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3- and 5-isoxazolol zwitterions: an ab initio molecular orbital study relating to GABA agonism and antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Pharmacochemical Studies of Synthesized Coumarin-Isoxazole-Pyridine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Evaluation of Isoxazole Ring-Containing 6-(Pyridin-4-yl)imidazo[2,1-b][1,3]thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
The Isoxazolone Nucleus: A Privileged Scaffold in Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The isoxazolone core, a five-membered heterocyclic motif, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its unique electronic and structural features have led to the development of a diverse array of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of isoxazolone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity of Isoxazolone Derivatives
Isoxazolone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, most notably the induction of apoptosis. The SAR studies reveal that substitutions on both the isoxazolone core and its appended aryl rings play a crucial role in modulating cytotoxic activity.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected isoxazolone derivatives against various cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| Ia | H | 4-Cl | H | MCF-7 (Breast) | 5.2 ± 0.4 | [1] |
| Ib | H | 4-Br | H | MCF-7 (Breast) | 3.8 ± 0.3 | [1] |
| Ic | H | 4-F | H | MCF-7 (Breast) | 7.1 ± 0.6 | [1] |
| Id | H | 4-NO2 | H | MCF-7 (Breast) | 2.5 ± 0.2 | [1] |
| IIa | CH3 | 4-Cl | H | HeLa (Cervical) | 8.9 ± 0.7 | |
| IIb | CH3 | 4-Br | H | HeLa (Cervical) | 6.5 ± 0.5 | |
| IIc | CH3 | 4-OCH3 | H | HeLa (Cervical) | 12.3 ± 1.1 | |
| IIIa | H | H | 4-Cl-Ph | A549 (Lung) | 4.7 ± 0.4 | |
| IIIb | H | H | 4-Br-Ph | A549 (Lung) | 3.1 ± 0.2 |
Key SAR Observations for Anticancer Activity:
-
Substitution on the Phenyl Ring at C5: Electron-withdrawing groups, such as nitro (NO2) and halogens (Br, Cl), on the phenyl ring attached to the C5 position of the isoxazolone core generally enhance anticancer activity. This is exemplified by the lower IC50 value of compound Id (2.5 µM) compared to its halogenated counterparts Ia-c .[1]
-
Substitution on the Phenyl Ring at C3: The nature of the substituent on the phenyl ring at the C3 position also influences activity.
-
N-Substitution on the Isoxazolone Ring: The presence of a substituent on the nitrogen atom of the isoxazolone ring can modulate activity, with smaller alkyl groups sometimes being favorable.
Experimental Protocols
A common synthetic route to 3,5-diarylisoxazolone derivatives involves the condensation of a substituted chalcone with hydroxylamine hydrochloride.[2]
Procedure:
-
A mixture of the substituted chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) is dissolved in ethanol (20 mL).
-
An aqueous solution of a base, such as potassium hydroxide or sodium hydroxide (2 mmol in 2 mL of water), is added dropwise to the mixture.
-
The reaction mixture is refluxed for 4-6 hours and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to afford the desired isoxazolone derivative.[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6][7]
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[7]
-
The cells are then treated with various concentrations of the isoxazolone derivatives and incubated for an additional 48 to 72 hours.
-
Following the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.[3]
-
The plate is incubated for 4 hours at 37°C to allow the reduction of MTT to formazan crystals by viable cells.[3]
-
The MTT solution is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3]
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.[5]
Signaling Pathway: Induction of Apoptosis
A primary mechanism by which many isoxazolone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, which both converge on the activation of caspases, the executioners of apoptosis.[8][9][10][11][12]
Antimicrobial Activity of Isoxazolone Derivatives
Isoxazolone derivatives have also been identified as promising antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[13][14][15] The antimicrobial efficacy is highly dependent on the substitution pattern around the isoxazolone scaffold.
Quantitative Structure-Activity Relationship Data
The following table presents the minimum inhibitory concentration (MIC) values of representative isoxazolone derivatives against common bacterial and fungal strains.
| Compound ID | R1 | R2 | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| IVa | H | 4-Cl-Ph | 12.5 | 25 | >50 | [16] |
| IVb | H | 4-Br-Ph | 6.25 | 12.5 | 50 | [16] |
| IVc | H | 4-NO2-Ph | 3.12 | 6.25 | 25 | [16] |
| Va | 4-F-Ph | H | 10 | 20 | >50 | [17] |
| Vb | 4-Cl-Ph | H | 8 | 15 | 40 | [17] |
| Vc | 4-Br-Ph | H | 5 | 10 | 30 | [17] |
Key SAR Observations for Antimicrobial Activity:
-
Aryl Substituents: The presence of electron-withdrawing groups on the aryl substituents is often correlated with enhanced antimicrobial activity. For instance, the nitro-substituted derivative IVc exhibits the lowest MIC values against both bacterial strains.[16]
-
Position of Substitution: The position of the substituent on the phenyl ring can influence the spectrum of activity.
-
Gram-Positive vs. Gram-Negative Activity: Some derivatives show preferential activity against Gram-positive bacteria like S. aureus.
Experimental Protocols
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18][19][20][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchhub.com [researchhub.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. teachmeanatomy.info [teachmeanatomy.info]
- 12. Apoptosis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. rr-asia.woah.org [rr-asia.woah.org]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 3-(Pyridin-4-yl)isoxazol-5(4H)-one in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-4-yl)isoxazol-5(4H)-one is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential applications as anticancer and anti-inflammatory agents.[1][2] Compounds with similar structural features have been investigated as inhibitors of key signaling pathways implicated in various diseases. Notably, the pyridine and isoxazole moieties are found in molecules targeting enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and p38 MAP kinase.[3][4] IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and is a key target in cancer immunotherapy due to its role in mediating immune suppression.[3][5][6]
These application notes provide a comprehensive framework for utilizing this compound in a variety of cell-based assays to characterize its biological activity, with a particular focus on its potential as an IDO1 inhibitor. The following protocols and data presentation formats are designed to guide researchers in the systematic evaluation of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value (µM) |
| IDO1 Enzyme Inhibition | Recombinant Human IDO1 | IC₅₀ | Data to be determined |
| Kynurenine Production | HeLa | IC₅₀ | Data to be determined |
| Cell Viability | HeLa | CC₅₀ | Data to be determined |
| T-Cell Proliferation | Jurkat (co-culture) | EC₅₀ | Data to be determined |
IC₅₀ (Half-maximal inhibitory concentration), CC₅₀ (Half-maximal cytotoxic concentration), EC₅₀ (Half-maximal effective concentration)
Experimental Protocols
Protocol 1: Cell-Based IDO1 Kynurenine Production Assay
This assay measures the enzymatic activity of IDO1 in a cellular context by quantifying the production of its downstream metabolite, kynurenine.
Materials:
-
HeLa cells (or other suitable cancer cell line with inducible IDO1 expression)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Trichloroacetic acid (TCA)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the IFN-γ containing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., epacadostat).
-
Incubation: Incubate the plate for 24-48 hours.
-
Kynurenine Measurement:
-
Transfer 75 µL of the cell culture supernatant to a new 96-well plate.
-
Add 75 µL of 6.1 N TCA to each well to precipitate proteins.
-
Centrifuge the plate at 500 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to another 96-well plate.
-
Add 100 µL of DMAB reagent (2% w/v in acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of kynurenine produced in each well. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is performed to determine the cytotoxic effects of the compound.
Materials:
-
HeLa cells
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate for the same duration as the primary functional assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value.
Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating 3-(Pyridin-4-yl)isoxazol-5(4H)-one as a Potential IDO1 Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the experimental investigation of 3-(Pyridin-4-yl)isoxazol-5(4H)-one as a potential inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immunomodulatory enzyme and a key target in cancer immunotherapy.[1][2] It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[2] This enzymatic activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine, which collectively suppress T-cell proliferation and promote immune tolerance, thereby allowing cancer cells to evade immune surveillance.[2][3][4]
Target Enzyme: Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing intracellular enzyme. Its expression is typically low in normal physiological conditions but is significantly upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[5] In the tumor microenvironment, IDO1 is expressed by both tumor cells and various immune cells, contributing to an immunosuppressive milieu.[6] The inhibition of IDO1 is a promising therapeutic strategy to reverse this immune suppression and enhance the efficacy of other cancer treatments, including checkpoint inhibitors.[1]
The IDO1 Signaling Pathway and Point of Inhibition
The IDO1 signaling pathway is initiated by inflammatory signals, most notably IFN-γ, which binds to its receptor on the cell surface. This binding activates the JAK-STAT signaling cascade, leading to the transcription of the IDO1 gene and subsequent translation into the IDO1 enzyme.[5] The enzyme then converts L-tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine.[5] Kynurenine and its downstream metabolites can then act on various immune cells to suppress their function.[3][7] this compound, as a potential inhibitor, would act directly on the IDO1 enzyme to block its catalytic activity.
Figure 1: IDO1 signaling pathway and point of inhibition.
Experimental Protocols
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound on recombinant human IDO1 enzyme. The assay measures the production of N-formylkynurenine (NFK), the direct product of IDO1-mediated tryptophan oxidation.[8][9]
Materials and Reagents:
| Material/Reagent | Supplier | Catalog No. (Example) |
| Recombinant Human IDO1 | R&D Systems | 7008-DO |
| L-Tryptophan | Sigma-Aldrich | T0254 |
| Ascorbic Acid | Sigma-Aldrich | A92902 |
| Methylene Blue | Sigma-Aldrich | M9140 |
| Catalase | Sigma-Aldrich | C9322 |
| IDO1 Assay Buffer | - | See preparation below |
| This compound | - | Synthesized in-house |
| Known IDO1 Inhibitor (e.g., Epacadostat) | Selleckchem | S7912 |
| N-Formylkynurenine Standard | Sigma-Aldrich | F3375 |
| Fluorogenic Developer | - | See kit instructions |
| Black 96-well microplate | Corning | 3603 |
IDO1 Assay Buffer Preparation: 50 mM Potassium Phosphate Buffer (pH 6.5) containing 10 mM L-Tryptophan, 20 µM Methylene Blue, and 100 µg/mL Catalase.
Experimental Workflow:
Figure 2: In vitro IDO1 enzyme inhibition assay workflow.
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in IDO1 Assay Buffer.
-
Prepare a similar dilution series for the positive control inhibitor (e.g., Epacadostat).
-
Dilute recombinant human IDO1 enzyme to the desired concentration in ice-cold IDO1 Assay Buffer.
-
-
Assay Plate Setup (in a black 96-well plate):
-
Add 50 µL of 2x Reaction Premix (containing antioxidant) to all wells.[9][10]
-
Add 10 µL of the test compound dilutions or solvent control (DMSO) to the respective wells.
-
Add 20 µL of the diluted IDO1 enzyme solution to all wells except the "no enzyme" control.
-
Add 20 µL of IDO1 Assay Buffer to the "no enzyme" control wells.
-
Mix gently and pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 20 µL of L-Tryptophan solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding 10 µL of 30% (w/v) Trichloroacetic Acid.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add 50 µL of Fluorogenic Developer Solution to each well.[8]
-
Seal the plate and incubate at 45°C for 3 hours in the dark with gentle shaking.[8][10]
-
Allow the plate to cool to room temperature for 1 hour.[10]
-
-
Measurement and Data Analysis:
-
Measure the fluorescence at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.[8]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Data Presentation:
Table 1: In Vitro IDO1 Enzyme Inhibition Data
| Compound | IC50 (nM) |
| This compound | [Insert Value] |
| Epacadostat (Positive Control) | 7.1[11] |
Protocol 2: Cell-Based IDO1 Inhibition Assay
This protocol describes a cell-based assay to evaluate the inhibitory activity of this compound on IFN-γ induced IDO1 in cultured human cells.[5] The assay quantifies the amount of kynurenine produced in the cell culture supernatant.[5]
Materials and Reagents:
| Material/Reagent | Supplier | Catalog No. (Example) |
| HeLa Cells | ATCC | CCL-2 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Recombinant Human IFN-γ | R&D Systems | 285-IF-100 |
| This compound | - | Synthesized in-house |
| Known IDO1 Inhibitor (e.g., Epacadostat) | Selleckchem | S7912 |
| L-Kynurenine | Sigma-Aldrich | K8625 |
| Trichloroacetic Acid (TCA) | Sigma-Aldrich | T6399 |
| Ehrlich's Reagent | Sigma-Aldrich | 39350 |
| 96-well cell culture plate | Corning | 3596 |
Experimental Workflow:
Figure 3: Cell-based IDO1 inhibition assay workflow.
Procedure:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound and the positive control inhibitor in culture medium.
-
Remove the old medium from the cells and add 200 µL of fresh medium containing the test compounds and IFN-γ (final concentration of 100 ng/mL).
-
Include "no IFN-γ" and "IFN-γ with vehicle" controls.
-
Incubate the plate for 48 hours.
-
-
Kynurenine Measurement:
-
Collect 140 µL of the cell culture supernatant from each well.
-
Add 70 µL of 30% (w/v) TCA to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11]
-
Centrifuge the samples at 2500 rpm for 10 minutes to pellet the precipitate.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 480 nm using a microplate reader.
-
Create a standard curve using known concentrations of L-kynurenine.
-
Calculate the concentration of kynurenine in each sample.
-
Determine the percentage of inhibition for each compound concentration relative to the "IFN-γ with vehicle" control.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Data Presentation:
Table 2: Cell-Based IDO1 Inhibition Data
| Compound | Cellular IC50 (nM) |
| This compound | [Insert Value] |
| Epacadostat (Positive Control) | 19[11] |
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The provided protocols are examples and may require optimization for specific experimental setups. While efforts have been made to provide accurate information, no warranties are made regarding the fitness of these protocols for every specific application.
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. The Kynurenine Pathway Can Inhibit Immune Cell Functions | Bio-Techne [bio-techne.com]
- 4. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 7. The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the In Vitro Evaluation of 3-(Pyridin-4-yl)isoxazol-5(4H)-one Cytotoxicity
Introduction
The evaluation of cytotoxic effects is a critical step in the discovery and development of novel therapeutic agents. Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities.[1] This document provides a comprehensive guide for the in vitro cytotoxic evaluation of 3-(Pyridin-4-yl)isoxazol-5(4H)-one. The protocols outlined herein for assessing cell viability, membrane integrity, and apoptosis are established methods for generating robust and reproducible data, which are essential for characterizing a compound's therapeutic potential and safety profile.[2][3]
Quantitative Data Presentation
The half-maximal inhibitory concentration (IC50) is a key metric derived from dose-response experiments, representing the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. While specific experimental data for this compound is not available in the provided search results, the following table illustrates how IC50 values would be presented. This example data is hypothetical and serves as a template for researchers.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | 48 | 12.5 |
| A549 | Lung Cancer | 48 | 28.3 |
| HeLa | Cervical Cancer | 48 | 19.7 |
| HepG2 | Liver Cancer | 48 | 24.1 |
| HEK293 | Normal Kidney | 48 | > 100 |
Experimental Workflow and Signaling Pathways
Visualizing the experimental process and potential biological pathways is crucial for understanding the evaluation strategy.
Detailed Experimental Protocols
Herein are standardized protocols for the MTT, LDH, and Annexin V/PI assays to evaluate the cytotoxicity of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into a purple formazan product.[4][5] The amount of formazan is directly proportional to the number of living cells.[6]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6][7]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS).[2][8]
-
Complete cell culture medium.
-
96-well flat-bottom plates.
-
Microplate reader (absorbance at 570 nm).[7]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2][4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[6][7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][8]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6][8]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Membrane Integrity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye).
-
Lysis buffer (provided with most kits for positive control).
-
96-well flat-bottom plates.
-
Microplate reader (absorbance at ~490 nm).[11]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT assay protocol (Steps 1-3). Prepare triplicate wells for the following controls: no-cell control (medium background), vehicle-only control (spontaneous LDH release), and maximum LDH release (cells treated with lysis buffer).[10][11]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at approximately 300-500 x g for 5 minutes.[10]
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[11]
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Stop Reaction (if applicable): Add 50 µL of the stop solution provided in the kit to each well.[11]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background signals.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer with a 488 nm laser.[12]
-
Flow cytometry tubes.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include untreated controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin or a gentle cell scraper. Combine all cells and centrifuge at 300 x g for 5 minutes.[4][12]
-
Cell Washing: Wash the cells twice by resuspending the pellet in cold PBS and centrifuging at 300 x g for 5 minutes.[12][13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Differentiate cell populations based on fluorescence signals:
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cellbiologics.com [cellbiologics.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Isoxazolone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of isoxazolone derivatives to identify and characterize their biological activities. The following sections cover experimental workflows, specific assay protocols for cytotoxicity, enzyme inhibition, and signaling pathway modulation, as well as data presentation and visualization of key cellular pathways.
Introduction
Isoxazolone and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of these compounds to identify promising lead candidates for drug development. This document outlines key HTS assays and protocols tailored for the screening of isoxazolone derivatives.
General Experimental Workflow
The initial screening of a library of isoxazolone derivatives typically follows a tiered approach, starting with primary screens to identify active compounds (hits) and progressing to more detailed secondary and tertiary assays to validate and characterize their mechanism of action.
Caption: A general workflow for high-throughput screening of isoxazolone derivatives.
Data Presentation: Quantitative Activity of Isoxazolone Derivatives
The following tables summarize the biological activities of representative isoxazolone derivatives from various screening assays.
Table 1: Cytotoxicity of Isoxazolone Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Isoxazole Derivative 1 | A549 (Lung) | MTT | 11-24 | [1] |
| Isoxazole Derivative 1 | Colo-205 (Colon) | MTT | 11-21 | [1] |
| Isoxazole Derivative 1 | MCF-7 (Breast) | MTT | 26-43 | [1] |
| Isoxazolo[5,4-b]pyridine Derivative | PC-3 (Prostate) | MTT | <12 | [1] |
| Isoxazole-Coumarin Hybrid | PC-3 (Prostate) | MTT | Potent | [1] |
| Indole-Isoxazole Hybrid | HT1080 (Fibrosarcoma) | Not Specified | 9.02 | [2] |
| Isoxazole-Benzothiazole Hybrid | MCF-7 (Breast) | MTT | 0.3-3.7 | [3] |
Table 2: Enzyme and Protein Inhibition by Isoxazolone Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| 4,5-Diarylisoxazole Derivative | HSP90 | Fluorescence Polarization | 0.030 | [4] |
| 3,4-Diarylpyrazole Analog | Hsp90 (yeast) | ATPase | 8.9 | [5] |
| Isoxazole-based Compound | Hsp90 | ELISA | Reduced expression | [6] |
| Isoxazole Carboxamide | VEGFR2 | Not Specified | Comparable to Tivozanib |
Experimental Protocols
Cell-Based High-Throughput Cytotoxicity Screening (MTT Assay)
This protocol is designed for the primary screening of isoxazolone derivatives to assess their general cytotoxicity against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Isoxazolone derivative library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well or 384-well clear-bottom cell culture plates
-
Multichannel pipette and automated liquid handler
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a master plate of isoxazolone derivatives at the desired screening concentration (e.g., 10 µM) in complete medium.
-
Remove the medium from the cell plates and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Fluorescence Polarization (FP) Assay for Kinase Inhibition
This protocol describes a competitive binding assay to screen for isoxazolone derivatives that inhibit the activity of a target kinase.
Materials:
-
Purified kinase
-
Fluorescently labeled tracer (a ligand that binds to the kinase's active site)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Isoxazolone derivative library (in DMSO)
-
384-well black, low-volume microplates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Assay Preparation:
-
Prepare a solution of the kinase and the fluorescent tracer in the assay buffer. The concentrations should be optimized to achieve a stable and robust FP signal.
-
Dispense the kinase-tracer solution into the wells of the 384-well plate.
-
-
Compound Addition:
-
Add a small volume (e.g., 50 nL) of the isoxazolone derivatives from the library to the assay plate using an acoustic liquid handler or pin tool. Include positive (known inhibitor) and negative (DMSO) controls.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition for each compound based on the decrease in the FP signal compared to the controls.
-
NF-κB Reporter Gene Assay
This cell-based assay is used to screen for isoxazolone derivatives that modulate the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct.
-
Complete cell culture medium.
-
Stimulating agent (e.g., TNF-α).
-
Isoxazolone derivative library (in DMSO).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
96-well or 384-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed the NF-κB reporter cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
-
Compound Treatment:
-
Pre-treat the cells with the isoxazolone derivatives for 1 hour.
-
-
Pathway Stimulation:
-
Add the stimulating agent (e.g., TNF-α at 10 ng/mL) to the wells to activate the NF-κB pathway.
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and add the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luminescent reaction to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent activation or inhibition of the NF-κB pathway relative to the controls.
-
Signaling Pathway Diagrams
PI3K/Akt Signaling Pathway
Many isoxazolone derivatives exert their anticancer effects by modulating key survival pathways such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Caption: Inhibition of the PI3K/Akt pathway by an isoxazolone derivative.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Some isoxazolone derivatives may exhibit anti-inflammatory or pro-apoptotic effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB pathway by an isoxazolone derivative.
References
- 1. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
Methods for Synthesizing Functionalized 3-(Pyridin-4-yl)isoxazol-5(4H)-one Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 3-(pyridin-4-yl)isoxazol-5(4H)-one analogs. These compounds are of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with the isoxazolone scaffold. The protocols outlined below describe a robust two-step synthetic pathway, commencing with the preparation of a key β-ketoester intermediate, followed by cyclization and subsequent functionalization via Knoevenagel condensation.
Introduction
The isoxazol-5(4H)-one ring system is a prominent heterocyclic motif found in numerous biologically active compounds. Functionalization of this core, particularly with a pyridinyl substituent at the 3-position and various aryl or heteroaryl groups at the 4-position, allows for the generation of diverse chemical libraries for screening and lead optimization. The synthetic strategy detailed herein is amenable to a wide range of substrates, enabling the creation of a variety of analogs for structure-activity relationship (SAR) studies.
Synthetic Pathway Overview
The synthesis of functionalized this compound analogs is primarily achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, ethyl isonicotinoylacetate. The second stage encompasses the formation of the this compound core and its subsequent functionalization at the 4-position.
Stage 1: Synthesis of Ethyl Isonicotinoylacetate
This crucial β-ketoester intermediate is prepared via a Claisen condensation reaction between ethyl isonicotinate and ethyl acetate.
Experimental Protocol: Synthesis of Ethyl Isonicotinoylacetate
-
Reagents and Equipment:
-
Ethyl isonicotinate
-
Ethyl acetate
-
Strong base (e.g., sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous tetrahydrofuran (THF)
-
Acetic acid
-
10% Sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
-
-
Procedure: a. To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of ethyl isonicotinate (1 equivalent) and ethyl acetate (1.2 equivalents) in anhydrous THF dropwise at 0 °C. b. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, carefully quench the reaction by the slow addition of acetic acid. e. Neutralize the mixture with a 10% sodium bicarbonate solution. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford ethyl isonicotinoylacetate.
Stage 2: Synthesis and Functionalization of this compound
The isoxazolone core is formed by the cyclization of ethyl isonicotinoylacetate with hydroxylamine hydrochloride. Subsequent functionalization at the 4-position is achieved through a Knoevenagel condensation with a variety of aldehydes.
Experimental Protocol: Synthesis of this compound
-
Reagents and Equipment:
-
Ethyl isonicotinoylacetate
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium acetate or pyridine)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser.
-
-
Procedure: a. Dissolve ethyl isonicotinoylacetate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol in a round-bottom flask. b. Add a base such as sodium acetate (1.5 equivalents) to the mixture. c. Heat the reaction mixture to reflux and stir for 4-6 hours. d. Monitor the reaction by TLC. e. After completion, cool the reaction mixture to room temperature. f. Remove the solvent under reduced pressure. g. Add water to the residue and collect the precipitated solid by filtration. h. Wash the solid with cold water and dry to obtain this compound.
Experimental Protocol: Synthesis of 4-Arylmethylene-3-(pyridin-4-yl)isoxazol-5(4H)-one Analogs (Knoevenagel Condensation)
This procedure is a one-pot, three-component reaction which is often high-yielding and environmentally friendly.[1][2]
-
Reagents and Equipment:
-
Procedure: a. In a round-bottom flask, combine ethyl isonicotinoylacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of the chosen catalyst (e.g., 10 mol%).[3] b. Add the selected solvent (e.g., 10 mL of water or ethanol). c. Stir the mixture at room temperature or heat to reflux, depending on the chosen catalyst and solvent system. Reaction times can vary from 30 minutes to 24 hours.[1][4] d. Monitor the reaction progress by TLC. e. Upon completion, cool the reaction mixture to room temperature. f. Collect the precipitated product by filtration. g. Wash the solid with cold water and then a small amount of cold ethanol. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-arylmethylene-3-(pyridin-4-yl)isoxazol-5(4H)-one analog.[1]
Data Presentation
The following table summarizes the typical yields and characterization data for a selection of synthesized 4-arylmethylene-3-(pyridin-4-yl)isoxazol-5(4H)-one analogs.
| Entry | Aldehyde (R-CHO) | Product | Yield (%) | M.p. (°C) | Spectroscopic Data Highlights |
| 1 | Benzaldehyde | (Z)-4-Benzylidene-3-(pyridin-4-yl)isoxazol-5(4H)-one | 85 | 188-190 | ¹H NMR (CDCl₃): δ 8.75 (d, 2H, Py-H), 8.35 (s, 1H, =CH), 7.80 (d, 2H, Py-H), 7.50-7.65 (m, 5H, Ar-H). ¹³C NMR: δ 168.0 (C=O), 161.5 (C=N).[2] |
| 2 | 4-Methoxybenzaldehyde | (Z)-4-(4-Methoxybenzylidene)-3-(pyridin-4-yl)isoxazol-5(4H)-one | 92 | 201-203 | ¹H NMR (CDCl₃): δ 8.74 (d, 2H, Py-H), 8.30 (s, 1H, =CH), 7.82 (d, 2H, Py-H), 7.55 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 3.90 (s, 3H, OCH₃). |
| 3 | 4-Chlorobenzaldehyde | (Z)-4-(4-Chlorobenzylidene)-3-(pyridin-4-yl)isoxazol-5(4H)-one | 88 | 215-217 | ¹H NMR (CDCl₃): δ 8.78 (d, 2H, Py-H), 8.32 (s, 1H, =CH), 7.78 (d, 2H, Py-H), 7.50 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H). |
| 4 | 4-Nitrobenzaldehyde | (Z)-4-(4-Nitrobenzylidene)-3-(pyridin-4-yl)isoxazol-5(4H)-one | 82 | 230-232 | ¹H NMR (DMSO-d₆): δ 8.85 (d, 2H, Py-H), 8.50 (s, 1H, =CH), 8.30 (d, 2H, Ar-H), 7.95 (d, 2H, Py-H), 7.80 (d, 2H, Ar-H). |
| 5 | Thiophene-2-carbaldehyde | (Z)-4-(Thiophen-2-ylmethylene)-3-(pyridin-4-yl)isoxazol-5(4H)-one | 80 | 195-197 | ¹H NMR (CDCl₃): δ 8.76 (d, 2H, Py-H), 8.45 (s, 1H, =CH), 7.80 (d, 2H, Py-H), 7.60 (d, 1H, Th-H), 7.40 (d, 1H, Th-H), 7.15 (t, 1H, Th-H). |
Conclusion
The methods described provide a clear and reproducible pathway for the synthesis of a diverse range of functionalized this compound analogs. The use of a one-pot, three-component Knoevenagel condensation for the functionalization step offers significant advantages in terms of efficiency and environmental impact. These protocols are well-suited for the generation of compound libraries for high-throughput screening in drug discovery programs. The presented data serves as a reference for the expected outcomes and characterization of these valuable heterocyclic compounds.
References
Application Notes and Protocols for 3-(Pyridin-4-yl)isoxazol-5(4H)-one in Cancer Research
Disclaimer: To date, specific research on the anticancer applications of 3-(Pyridin-4-yl)isoxazol-5(4H)-one is not available in the public domain. The following application notes and protocols are based on the documented activities of structurally similar isoxazole and pyridinyl-isoxazole derivatives. This information is intended to provide a scientifically grounded framework for initiating research into the potential of this compound as an anticancer agent.
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The incorporation of a pyridine ring can further enhance the pharmacological profile of these molecules. Structurally related compounds have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of key signaling pathways, induction of apoptosis, and disruption of the cell cycle.[3][4] These notes outline the potential applications and experimental investigation of this compound in cancer research, drawing parallels from its analogues.
Potential Mechanisms of Action
Based on the literature for related compounds, this compound could potentially exhibit anticancer activity through several mechanisms:
-
Inhibition of Kinase Signaling Pathways: Many pyridinyl-isoxazole derivatives function as kinase inhibitors. A key pathway to investigate would be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][5]
-
Induction of Apoptosis: Isoxazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells.[2][3] This can be mediated through the activation of caspases and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: The compound may cause cell cycle arrest at various checkpoints (e.g., G2/M phase), thereby inhibiting cancer cell proliferation.[6]
-
Inhibition of Heat Shock Proteins (HSPs): Some isoxazole-containing compounds are known to inhibit HSP90, a chaperone protein crucial for the stability of many oncoproteins.[7]
Data Presentation: Anticancer Activity of Structurally Similar Isoxazole Derivatives
The following table summarizes the in vitro anticancer activity of various pyridinyl-isoxazole and related isoxazole derivatives against several human cancer cell lines. This data provides a reference for the potential potency of this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 20 (3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivative) | BT-474 (Breast) | 1.565 | [5] |
| Compound 21 (3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivative) | BT-474 (Breast) | 1.311 | [5] |
| Compound 9c (1,3,4-oxadiazole-thiazole-isoxazole-pyridine derivative) | PC3 (Prostate), A549 (Lung), MCF-7 (Breast), SiHa (Cervix) | 0.01 ± 0.009 | [8] |
| Compound 8e (Pyridine-urea derivative) | MCF-7 (Breast) | 0.22 (48h treatment) | [9] |
| Compound 8n (Pyridine-urea derivative) | MCF-7 (Breast) | 1.88 (48h treatment) | [9] |
| Isoxazole derivative 1 | K562 (Leukemia) | 0.071 | [3] |
| Isoxazole derivative 2 | K562 (Leukemia) | 0.018 | [3] |
| Isoxazole derivative 2d | Hep3B (Liver) | ~23 µg/ml | [6] |
| Isoxazole derivative 2d | HeLa (Cervical) | 15.48 µg/ml | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
DMEM or RPMI-1640 medium with 10% FBS
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound: this compound
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Treat the cells with different concentrations of the compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by the test compound.
Materials:
-
Cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized signaling pathways targeted by this compound.
Experimental Workflow Diagram
Caption: General workflow for the in vitro evaluation of anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Pyridyl Isoxazol-5(4H)-one Derivatives in Neurological Disorder Studies
Disclaimer: Direct experimental data for the specific compound 3-(Pyridin-4-yl)isoxazol-5(4H)-one in neurological disorder studies is not available in the current scientific literature. The following application notes and protocols are based on the broader class of isoxazol-5(4H)-one derivatives and their potential as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme implicated in neuroinflammation and the pathology of various neurological disorders. The protocols provided are standard methodologies for evaluating compounds targeting this pathway.
Introduction
Neuroinflammation, mediated by activated glial cells (microglia and astrocytes), is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] A key signaling pathway that regulates the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3] Persistent activation of p38 MAPK in the central nervous system is associated with neuronal damage and disease progression.[1][2] Consequently, inhibitors of p38 MAPK are being investigated as potential therapeutic agents for these conditions.
The isoxazol-5(4H)-one scaffold is a versatile heterocyclic motif found in compounds with diverse biological activities. Derivatives of isoxazolones bearing a pyridyl substituent have been synthesized and explored as potential p38 MAP Kinase inhibitors. This document provides a detailed overview of the potential applications and experimental protocols for studying pyridyl isoxazol-5(4H)-one derivatives as modulators of the p38 MAPK pathway in the context of neurological disorders.
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is activated by cellular stressors and inflammatory stimuli.[4] This leads to a series of phosphorylation events, culminating in the activation of downstream transcription factors that drive the expression of inflammatory genes.[4] In neurodegenerative diseases, stressors such as amyloid-beta (Aβ) plaques in Alzheimer's disease or α-synuclein aggregates in Parkinson's disease can activate this pathway in microglia and astrocytes, leading to chronic neuroinflammation and neuronal damage.[1][5]
Pyridyl isoxazol-5(4H)-one derivatives may act as ATP-competitive inhibitors of p38α MAPK, the primary isoform involved in the inflammatory response in the brain.[3] By binding to the ATP-binding pocket of the kinase, these compounds can prevent the phosphorylation of downstream substrates, thereby suppressing the production of pro-inflammatory cytokines and mitigating neuroinflammation.
Quantitative Data Summary
Due to the lack of data for the specific target compound, the following table presents hypothetical inhibitory activities for a representative pyridyl isoxazol-5(4H)-one derivative ("Compound X") based on activities of known p38 MAPK inhibitors. These values serve as a guide for expected potency in the described assays.
| Assay Type | Target | Parameter | Value (nM) |
| In Vitro Kinase Assay | p38α MAPK | IC50 | 50 - 200 |
| Cell-Based Phospho-p38 Assay | Cellular p38 | IC50 | 100 - 500 |
| Cytokine Release Assay (LPS-stimulated microglia) | TNF-α release | IC50 | 200 - 1000 |
Experimental Protocols
Protocol 1: In Vitro p38α MAPK Kinase Assay (Luminescent-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant p38α MAPK.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATF-2 protein (substrate)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test compound (e.g., a pyridyl isoxazol-5(4H)-one derivative)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix of p38α kinase and ATF-2 substrate in kinase buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in kinase buffer. The final concentration should be at or near the Km for p38α.
-
Add 2 µL of the ATP solution to each well to start the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Phospho-p38 MAPK Assay (Immunofluorescence)
This assay measures the inhibition of p38 MAPK phosphorylation in a cellular context.
Materials:
-
HeLa or A549 cells
-
Cell culture medium and supplements
-
96-well imaging plates
-
Test compound
-
p38 MAPK activator (e.g., Anisomycin or UV radiation)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-p38 (Thr180/Tyr182)
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate and culture overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for 1-2 hours. Include a vehicle control.
-
Stimulation: Add a p38 MAPK activator (e.g., 10 µM Anisomycin) and incubate for 15-30 minutes to induce p38 phosphorylation.
-
Fixation: Fix the cells with 4% PFA for 20 minutes.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against phospho-p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody and nuclear counterstain for 1 hour at room temperature, protected from light.
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Quantify the fluorescence intensity of phospho-p38 in the nucleus and/or cytoplasm. Normalize to the cell number (from the nuclear stain). Plot the normalized intensity against inhibitor concentration to calculate the IC50.
Protocol 3: Cytokine Release Assay from LPS-Stimulated Microglia
This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines from activated microglia.
Materials:
-
BV-2 microglial cells or primary microglia
-
Cell culture medium
-
Test compound
-
Lipopolysaccharide (LPS)
-
ELISA kit for TNF-α or IL-1β
Procedure:
-
Cell Seeding: Plate microglial cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to stimulate the inflammatory response. Include a vehicle-treated, unstimulated control.
-
Incubation: Incubate the cells for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α or IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value.
Visualizations
References
- 1. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
- 2. mdpi.com [mdpi.com]
- 3. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
Application Note: Quantification of 3-(Pyridin-4-yl)isoxazol-5(4H)-one in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-4-yl)isoxazol-5(4H)-one and its derivatives are of growing interest in medicinal chemistry due to their potential therapeutic activities.[1][2][3][4] Accurate quantification of these compounds in biological matrices is essential for preclinical and clinical studies, enabling the assessment of pharmacokinetics, pharmacodynamics, and overall drug efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity, selectivity, and robustness.[5][6][7]
This document provides a comprehensive, detailed protocol for the quantification of this compound in human plasma using a validated LC-MS/MS method. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Reference Standard)
-
Internal Standard (IS): this compound-¹³C₆ (or a structurally similar compound with stable isotope labels)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) - LC-MS grade
-
Additives: Formic acid (FA) - Optima LC/MS grade
-
Water: Deionized water, 18 MΩ·cm or greater
-
Biological Matrix: Blank human plasma (K₂-EDTA anticoagulant)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[8][9]
-
Thaw plasma samples and internal standard (IS) working solution at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of each plasma sample, add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Reversed-phase C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5.0 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Analyte | Hypothetical: m/z 163.1 -> 106.1 |
| Internal Standard | Hypothetical: m/z 169.1 -> 112.1 |
| Dwell Time | 100 ms |
Bioanalytical Method Validation Summary
The method should be validated according to the US Food and Drug Administration (FDA) and/or European Medicines Agency (EMA) guidelines. The following tables summarize the typical acceptance criteria for key validation parameters.
Linearity and Range
| Parameter | Acceptance Criteria |
| Calibration Curve | 8 non-zero standards |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) for at least 75% of standards |
Accuracy and Precision
| Sample Type | Concentration Levels | Acceptance Criteria for Accuracy (% Bias) | Acceptance Criteria for Precision (% CV) |
| Intra-day | LLOQ, LQC, MQC, HQC | Within ±15% (±20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day | LLOQ, LQC, MQC, HQC | Within ±15% (±20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Recovery and Matrix Effect
| Parameter | Concentration Levels | Acceptance Criteria |
| Recovery | LQC, MQC, HQC | Consistent and reproducible |
| Matrix Factor | LQC, HQC | CV of the IS-normalized matrix factor should be ≤ 15% |
Stability
| Stability Type | Conditions | Acceptance Criteria |
| Freeze-Thaw | 3 cycles at -20°C and -80°C | Mean concentration within ±15% of nominal |
| Short-Term (Bench-top) | Room temperature for a specified duration (e.g., 24 hours) | Mean concentration within ±15% of nominal |
| Long-Term | -80°C for a specified duration (e.g., 90 days) | Mean concentration within ±15% of nominal |
| Post-Preparative | Autosampler conditions (e.g., 4°C for 48 hours) | Mean concentration within ±15% of nominal |
Sample Analysis Sequence
A typical analytical run for the quantification of unknown samples would be structured as follows:
| Injection Order | Sample Type |
| 1-2 | Blank Plasma + IS |
| 3-10 | Calibration Standards (STD 1-8) |
| 11 | Blank Plasma + IS |
| 12-14 | Quality Control (LQC, MQC, HQC) |
| 15-24 | Unknown Samples (1-10) |
| 25-27 | Quality Control (LQC, MQC, HQC) |
| 28-37 | Unknown Samples (11-20) |
| 38-40 | Quality Control (LQC, MQC, HQC) |
Visualizations
Caption: Bioanalytical workflow for quantifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 7. benchchem.com [benchchem.com]
- 8. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for In Vivo Studies with 3-(Pyridin-4-yl)isoxazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial in vivo evaluation of the novel compound 3-(Pyridin-4-yl)isoxazol-5(4H)-one. Due to the limited specific information on this compound, the following protocols are based on the known biological activities of related isoxazole and pyridine derivatives, which suggest potential therapeutic applications in oncology, inflammation, and neurology.[1] The proposed experimental design focuses on initial toxicity assessment, followed by screening for anxiolytic and anti-inflammatory activities.
Preliminary Acute Toxicity and Dose-Range Finding Study
A crucial first step in the in vivo characterization of a novel compound is to determine its acute toxicity and establish a safe dose range for subsequent efficacy studies.[2][3][4]
Experimental Protocol: Acute Toxicity Assessment (Up-and-Down Procedure)
This protocol is designed to estimate the LD50 (the dose lethal to 50% of the population) and identify a range of tolerated doses.
-
Animals: Swiss albino mice (female, 8-12 weeks old, 20-25g). A single sex is used to reduce variability.
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Acclimatize the animals for at least one week before the experiment.[5]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in sterile saline). The choice of vehicle may need to be optimized based on the compound's solubility.
-
Procedure:
-
Administer a starting dose of the compound to a single mouse via oral gavage. A common starting dose for a novel compound might be 10 mg/kg.
-
Observe the animal closely for the first 4 hours for any signs of toxicity (e.g., changes in posture, respiration, convulsions, lethargy) and then periodically for up to 14 days.[6]
-
If the animal survives, the next animal receives a higher dose (e.g., 50 mg/kg). If the animal dies, the next animal receives a lower dose.
-
Continue this process, adjusting the dose up or down based on the outcome of the previous animal, until a sufficient number of dose levels have been tested to estimate the LD50.
-
Record all clinical signs of toxicity and any mortalities.
-
Data Presentation: Acute Toxicity
| Dose (mg/kg) | Number of Animals | Clinical Signs of Toxicity | Mortality (within 14 days) |
| 10 | 1 | None observed | 0/1 |
| 50 | 1 | Mild lethargy for 2 hours | 0/1 |
| 100 | 1 | Lethargy, piloerection | 0/1 |
| 200 | 1 | Severe lethargy, ataxia | 1/1 |
| 150 | 1 | Lethargy | 0/1 |
This table is a template. Actual data will vary.
In Vivo Screening for Anxiolytic Activity
Many compounds containing pyridine and isoxazole moieties have shown activity in the central nervous system. Therefore, an initial screen for anxiolytic effects is warranted. The elevated plus-maze (EPM) is a widely used and validated model for assessing anxiety-like behavior in rodents.[7][8][9][10]
Experimental Protocol: Elevated Plus-Maze (EPM) Test
-
Animals: Male BALB/c mice (20-25 g). This strain is often used for anxiety studies.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Group the animals and administer the test compound at various doses (e.g., 1, 5, 10 mg/kg), a vehicle control, and a positive control (e.g., diazepam, 1-2 mg/kg) via oral gavage 30-60 minutes before the test.
-
Place each mouse individually in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes. The session is recorded by an overhead video camera.
-
An observer, blinded to the treatment groups, scores the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Data Presentation: Elevated Plus-Maze Test
| Treatment Group | Dose (mg/kg) | Time in Open Arms (seconds, Mean ± SEM) | % Time in Open Arms | Number of Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle Control | - | ||||
| Compound X | 1 | ||||
| Compound X | 5 | ||||
| Compound X | 10 | ||||
| Diazepam | 2 |
Statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) should be performed to compare treated groups to the vehicle control.
In Vivo Screening for Anti-inflammatory Activity
Isoxazole derivatives are known to possess anti-inflammatory properties.[1] The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory effects of novel compounds.[5][11][12]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-200 g).
-
Procedure:
-
Group the animals and administer the test compound at various doses, a vehicle control, and a positive control (e.g., indomethacin, 10 mg/kg) orally 1 hour before carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
Data Presentation: Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL, Mean ± SEM) at 3 hours | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0% | |
| Compound X | 10 | ||
| Compound X | 30 | ||
| Compound X | 100 | ||
| Indomethacin | 10 |
% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[5]
Mandatory Visualizations
Caption: General workflow for in vivo evaluation of a novel compound.
Caption: Logical flow for a dose-range finding study.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
General Protocol for Compound Administration
Protocol: Oral Gavage in Mice
Oral gavage is a common and effective method for precise oral dosing in preclinical studies.[6][13][14][15]
-
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice). Flexible plastic needles are preferred to minimize tissue damage.[14]
-
Syringes (1 mL).
-
Test compound formulated in the desired vehicle.
-
-
Procedure:
-
Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[6][15]
-
Properly restrain the mouse by scruffing the neck to immobilize the head. The body should be held in a vertical position to straighten the path to the esophagus.
-
Measure the insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse will typically swallow as the needle reaches the pharynx, which aids in guiding the needle into the esophagus. The needle should pass with no resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is at the predetermined depth, slowly administer the substance over 2-3 seconds.
-
Gently withdraw the needle along the same path.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or gasping, for at least 10-15 minutes.[6][13][16]
-
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichor.bio [ichor.bio]
- 3. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tackling In Vivo Experimental Design [modernvivo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. criver.com [criver.com]
- 9. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 3-(Pyridin-4-yl)isoxazol-5(4H)-one
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 3-(Pyridin-4-yl)isoxazol-5(4H)-one in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, prepared as a stock in DMSO, precipitates when diluted into my aqueous assay medium. Why is this happening?
A1: This is a common issue known as precipitation upon dilution. It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the aqueous assay buffer. When the DMSO concentration drops significantly upon dilution, the aqueous medium can no longer keep the compound dissolved, causing it to precipitate out of the solution.[1]
Q2: What are the primary strategies for improving the aqueous solubility of this compound for in vitro experiments?
A2: Key strategies can be divided into physical and chemical modifications.[2]
-
pH Modification: The pyridine ring in the compound is basic. Lowering the pH of the medium can protonate this nitrogen, forming a more soluble salt.[1]
-
Co-solvents: Using a water-miscible organic solvent in the final assay medium can increase solubility. Common choices include DMSO, ethanol, and PEG 400.[1][3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used.[1][3]
-
Use of Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can form micelles that encapsulate the compound, preventing precipitation. This is more common for enzyme assays than cell-based assays where detergents can be toxic.[3][4]
Q3: How do I select the most appropriate solubilization technique for my specific assay?
A3: The choice depends on the assay type and the physicochemical properties of your compound.[5] For cell-based assays, it is critical to minimize toxicity. The final concentration of organic solvents should typically be kept below 1% (and often below 0.5%) to avoid solvent-induced artifacts.[1] For biochemical or enzyme-based assays, a wider range of excipients, including surfactants, may be acceptable. A systematic screening approach is recommended.
Q4: What is the maximum recommended final concentration of DMSO for cell-based assays?
A4: For most cell lines, the final concentration of DMSO should not exceed 0.5% to avoid cytotoxicity and other off-target effects. However, the tolerance can vary between cell types, so it is best practice to run a vehicle control to assess the impact of the solvent on your specific experimental system.[6]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution from a high-concentration DMSO stock.
-
Cause: The intrinsic aqueous solubility of the compound is very low, and the dilution factor is too high, causing an "anti-solvent" effect.[1]
-
Solutions:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your assay, but the final DMSO concentration will be lower at the point of dilution, which can slow down precipitation.
-
Use an Intermediate Dilution Step: Perform a serial dilution of the DMSO stock into a mixed solvent system (e.g., 50:50 DMSO:aqueous buffer) before the final dilution into the assay medium.
-
Modify the Assay Medium: Pre-dissolve a solubilizing agent, such as HP-β-cyclodextrin, in the assay buffer before adding the compound stock solution.[1]
-
Change the Order of Addition: Add the DMSO stock to the assay plate first, followed by rapid addition and mixing of the aqueous buffer.
-
Issue 2: Solubility results are inconsistent between different batches of the compound.
-
Cause: Variability in the solid-state properties of the compound. Different batches may have different crystalline forms (polymorphs) or be amorphous, each with a unique solubility profile.[1]
-
Solutions:
-
Solid-State Characterization: If possible, analyze the solid form of each batch using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for polymorphism.
-
Standardize the Solubilization Protocol: Always use the exact same protocol for dissolving the compound (e.g., time for sonication, temperature, stock concentration) to ensure consistency.
-
Lyophilization: Converting the compound to an amorphous state by lyophilization can sometimes increase the rate of solubilization and kinetic solubility. However, be aware that the amorphous form may be less stable and could revert to a crystalline form over time.[4]
-
Issue 3: The chosen solubilization method is interfering with the assay results or causing cell toxicity.
-
Cause: The excipients used (e.g., co-solvents, surfactants, cyclodextrins) are not inert in the biological system being studied.
-
Solutions:
-
Run Extensive Controls: Always include a "vehicle control" that contains the same concentration of the solubilizing agent as the test wells but without the compound. This will help you subtract any background effects from the excipient itself.
-
Minimize Excipient Concentration: Conduct an optimization experiment to find the lowest concentration of the excipient that maintains the compound's solubility while having the least impact on the assay.
-
Screen Alternative Excipients: Test a panel of different solubilizers. For example, if DMSO is toxic, you might test ethanol or PEG 400. If HP-β-CD interferes with the target, another type of cyclodextrin could be explored.
-
Data Presentation: Solubility Enhancement Strategies
The following tables provide illustrative data for solubility enhancement strategies for a compound like this compound. Actual experimental results may vary.
Table 1: Comparison of Solubilization Methods
| Method | Vehicle/Excipient | Achievable Concentration (Illustrative) | Pros | Cons |
| pH Modification | pH 5.0 Citrate Buffer | 50 µM | Simple, avoids organic solvents. | Final pH may affect biological system; risk of precipitation if buffer capacity is exceeded. |
| Co-solvency | 1% DMSO in PBS | 25 µM | Easy to prepare; widely used. | Potential for precipitation upon dilution; solvent may have biological effects.[1] |
| Co-solvency | 1% PEG 400 in PBS | 30 µM | Generally lower toxicity than DMSO. | Can be more viscous; may still have off-target effects. |
| Complexation | 2% HP-β-CD in PBS | 100 µM | Significant solubility increase; often well-tolerated by cells. | Can be expensive; may alter compound bioavailability to the target.[1] |
| Surfactant | 0.1% Tween 80 in PBS | > 200 µM | High solubilizing capacity. | Generally not suitable for cell-based assays due to cytotoxicity.[4] |
Table 2: Example of a Co-solvent Screening Study
| Co-solvent (Final Conc. 0.5%) | Kinetic Solubility at 1 hr (µM) | Visual Observation (Precipitation) | Cell Viability (% of Control) |
| DMSO | 15 | Minor | 98% |
| Ethanol | 12 | Minor | 95% |
| PEG 400 | 20 | None | 99% |
| Propylene Glycol | 18 | None | 97% |
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for determining kinetic solubility.
Experimental Protocols
Protocol 1: Determining Equilibrium Solubility
This protocol measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
-
Preparation: Add an excess amount of this compound (e.g., 1-2 mg) to a vial containing 1 mL of your chosen aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and place it on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.[2]
-
Separation: After equilibration, check for the presence of undissolved solid. Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.[1]
-
Analysis: Dilute the filtrate with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.[1]
Protocol 2: Co-solvent Formulation for a Cell-Based Assay
This protocol details how to prepare and add the compound to a cell-based assay using a co-solvent.
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved, using sonication if necessary.
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to attach overnight.[6]
-
Compound Dilution: On the day of the experiment, perform serial dilutions of the DMSO stock solution in complete cell culture medium to achieve the final desired concentrations.
-
Crucial Step: Ensure the final concentration of DMSO in all wells (including the highest compound concentration) is consistent and non-toxic (e.g., 0.5%).[6]
-
Example: To achieve a final concentration of 10 µM with 0.5% DMSO from a 2 mM stock: Add 5 µL of the 2 mM stock to 995 µL of medium.
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Also include a vehicle control (medium with 0.5% DMSO but no compound).[7]
-
Incubation & Analysis: Incubate the plate for the desired period and then perform your downstream analysis (e.g., MTT assay, ELISA).[6]
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is for preparing a stock solution using cyclodextrins to enhance solubility.
-
Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your desired aqueous buffer. Gentle warming and stirring can aid dissolution.
-
Compound Addition: Add the solid this compound directly to the HP-β-CD solution to achieve the desired final concentration.
-
Complexation: Vigorously vortex and/or sonicate the mixture. Allow it to shake at room temperature for several hours (or overnight) to ensure maximum complex formation.
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm filter before adding it to your sterile cell cultures.
-
Application: Use this aqueous stock solution to perform dilutions in your assay medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD.
References
- 1. benchchem.com [benchchem.com]
- 2. auctoresonline.org [auctoresonline.org]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
challenges in the multi-step synthesis of 3-(Pyridin-4-yl)isoxazol-5(4H)-one
This guide provides troubleshooting assistance and frequently asked questions for researchers engaged in the multi-step synthesis of 3-(Pyridin-4-yl)isoxazol-5(4H)-one. The content is structured to address specific experimental challenges in a clear question-and-answer format.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, divided by reaction stage.
Step 1: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (β-Keto Ester Intermediate)
Question: My yield of the β-keto ester is consistently low. What are the potential causes and solutions?
Answer: Low yields in the Claisen condensation to form ethyl 3-oxo-3-(pyridin-4-yl)propanoate are a common issue. Consider the following factors:
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Base Quality and Stoichiometry: The reaction requires a strong, non-nucleophilic base to deprotonate ethyl acetate.[1] Sodium ethoxide is commonly used.[2] Ensure the base is anhydrous, as moisture will consume it. A stoichiometric amount of base is necessary because the final β-keto ester product is acidic and will be deprotonated, driving the reaction equilibrium forward.[3]
-
Reaction Temperature: The initial deprotonation of ethyl acetate should be controlled. While the condensation requires heating (reflux), excessively high temperatures can promote side reactions. Gradual heating is recommended.
-
Self-Condensation of Ethyl Acetate: A significant side reaction is the self-condensation of ethyl acetate to form ethyl acetoacetate. To minimize this, you can try adding the ethyl acetate slowly to the mixture of ethyl isonicotinate and the base.
-
Incomplete Reaction: Ensure the reaction is run for a sufficient duration. Monitor progress using Thin Layer Chromatography (TLC) by taking aliquots, quenching them with a weak acid, and spotting on a silica plate.
Question: I am observing significant side-product formation during the Claisen condensation. How can I minimize this?
Answer: The primary side-product is typically from the self-condensation of ethyl acetate.
-
Choice of Base: Use the sodium alkoxide corresponding to the ester's alcohol portion (sodium ethoxide for ethyl esters) to prevent transesterification, which can create a complex mixture of products.[1]
-
Reactant Purity: Ensure both starting esters (ethyl isonicotinate and ethyl acetate) are pure and anhydrous. Impurities can lead to undesired reactions.
-
Work-up Procedure: The reaction is typically quenched by acidification to neutralize the enolate of the β-keto ester.[4] Perform this step carefully at a low temperature (e.g., in an ice bath) to avoid degradation of the product.
Step 2: Synthesis of this compound (Cyclocondensation)
Question: The cyclocondensation reaction is not going to completion, or the yield is very low. What should I check?
Answer: Low conversion or yield in the final cyclization step can be attributed to several factors:
-
pH Control: The reaction between the β-keto ester and hydroxylamine hydrochloride is sensitive to pH. The reaction often requires slightly acidic or basic conditions, depending on the specific protocol. If using a catalyst like L-valine in ethanol, reflux conditions are typical.[5] Some protocols may use a base like pyridine.[6] Optimization of the pH might be necessary; consider running small-scale trials with slight variations in the amount of acid or base catalyst.
-
Reaction Conditions: Temperature and reaction time are critical. Many isoxazol-5(4H)-one syntheses require refluxing in a solvent like ethanol for several hours.[5] Monitor the reaction by TLC to determine the optimal reaction time and to check for the consumption of the starting β-keto ester.
-
Reagent Quality: Ensure the hydroxylamine hydrochloride is of good quality. It can degrade over time. The β-keto ester intermediate should be sufficiently pure before proceeding to this step.
Question: I am having difficulty purifying the final product, this compound. What methods are effective?
Answer: Purification can be challenging.[6] Here are some recommended approaches:
-
Crystallization: The crude product, after work-up, can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[7] After completion of the reaction, the mixture can be filtered and the crude product washed with cold ethanol to obtain a purer compound.[5]
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography on silica gel is a standard alternative.[8] A common eluent system is a gradient of ethyl acetate in hexane.
-
Aqueous Wash: During the work-up, washing the organic extract with a saturated sodium bicarbonate solution can help remove unreacted acidic starting materials or byproducts. A final wash with brine helps to remove residual water before drying the organic layer.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for this compound? A1: The most direct route involves a two-step process. The first step is a Claisen condensation between ethyl isonicotinate and ethyl acetate to form the key intermediate, ethyl 3-oxo-3-(pyridin-4-yl)propanoate.[2][4] The second step is a cyclocondensation reaction of this β-keto ester with hydroxylamine hydrochloride to form the final isoxazolone ring.[5]
Q2: Why is a stoichiometric amount of base required for the Claisen condensation (Step 1)? A2: The Claisen condensation is an equilibrium-limited reaction. The β-keto ester product is more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25) or the alcohol byproduct.[9] The strong base deprotonates the newly formed β-keto ester, creating a stabilized enolate. This final, irreversible deprotonation step drives the entire reaction to completion. Therefore, at least one full equivalent of base is required.[3]
Q3: What is the function of catalysts like L-valine or pyruvic acid in the cyclocondensation step (Step 2)? A3: Organocatalysts like L-valine or pyruvic acid can significantly accelerate the three-component synthesis of isoxazol-5(4H)-ones.[5][10] They can act as bifunctional catalysts, activating both the nucleophile (hydroxylamine) and the electrophile (carbonyl groups of the β-keto ester) to facilitate the condensation and subsequent cyclization under milder conditions, often leading to higher yields and shorter reaction times.[5][10]
Q4: How can I effectively monitor the progress of each reaction step? A4: Thin Layer Chromatography (TLC) is the most common method. For Step 1, you will need to quench a small sample of the basic reaction mixture with acid before spotting. For both steps, use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexane) and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Q5: Are there any specific safety precautions for this synthesis? A5: Standard laboratory safety procedures should be followed. Sodium ethoxide is a strong base and is water-reactive; handle it in an anhydrous environment. Pyridine and other organic solvents are flammable and should be handled in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions and yields for the two key synthetic steps. Note that yields are highly dependent on the specific substrate and reaction scale.
Table 1: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate
| Parameter | Value/Condition | Reference |
|---|---|---|
| Base | Sodium Ethoxide (NaOEt) | [2] |
| Stoichiometry | 1.0 - 1.2 equivalents | [3] |
| Solvent | Ethanol or excess Ethyl Acetate | [2][4] |
| Temperature | 50-80 °C (Reflux) | [2] |
| Reaction Time | 2 - 6 hours | [2] |
| Typical Yield | 40 - 70% | General Literature |
Table 2: Synthesis of this compound
| Parameter | Value/Condition | Reference |
|---|---|---|
| Reactants | β-Keto Ester, Hydroxylamine HCl | [5] |
| Catalyst | L-valine, Pyruvic Acid, or none | [5][10] |
| Solvent | Ethanol, Water, or EtOH/H₂O | [5][7][11] |
| Temperature | 25 - 80 °C (RT to Reflux) | [5][11] |
| Reaction Time | 0.5 - 5 hours | [5][7] |
| Typical Yield | 60 - 95% |[5][7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate
This protocol is adapted from general Claisen condensation procedures.[2][4]
-
Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagents: In the flask, suspend sodium ethoxide (1.1 eq) in anhydrous toluene or dry ethanol.
-
Addition: To the suspension, add a solution of ethyl isonicotinate (1.0 eq) in the same solvent.
-
Reaction: Heat the mixture to a gentle reflux. Add ethyl acetate (1.5 eq) dropwise via the dropping funnel over 30 minutes.
-
Monitoring: Continue refluxing for 3-5 hours. Monitor the reaction's progress by TLC (eluent: 40% ethyl acetate/hexane).
-
Work-up: Cool the reaction mixture in an ice bath. Slowly add 1M hydrochloric acid (HCl) with vigorous stirring until the pH is approximately 6-7.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified further by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound
This protocol is adapted from general isoxazolone synthesis procedures.[5][7]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-oxo-3-(pyridin-4-yl)propanoate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and ethanol.
-
Catalyst (Optional but Recommended): Add a catalytic amount of L-valine (10 mol%).[5]
-
Reaction: Heat the mixture to reflux and stir for 1-4 hours.
-
Monitoring: Monitor the consumption of the β-keto ester by TLC (eluent: 50% ethyl acetate/hexane).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product may precipitate.
-
Purification: Filter the solid precipitate and wash it with a small amount of cold ethanol.[5] Dry the solid under vacuum to yield the pure product. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization from ethanol or by column chromatography.
Visualizations
Synthetic Workflow
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Isoxazolone Ring Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazolone rings. Our aim is to help you overcome common challenges and optimize your reaction conditions for improved yield and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of isoxazolone rings, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a low yield or no desired isoxazolone product. What are the common causes and how can I improve the outcome?
-
Answer: Low or no product yield is a frequent challenge in isoxazolone synthesis and can be attributed to several factors:
-
Poor Quality of Starting Materials: Impurities in reactants such as hydroxylamine, 1,3-dicarbonyl compounds, or chalcones can significantly hinder the reaction.[1] It is crucial to use high-purity starting materials. For instance, aldehydes prone to oxidation should be freshly distilled before use.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can dramatically affect the yield.[1] Experimenting with a range of temperatures and monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended.[1][2] While many reactions proceed at room temperature, gentle heating might be necessary for less reactive substrates.[1]
-
Inactive or Inappropriate Catalyst: The choice and activity of the catalyst are crucial.[1] If using a catalyst, ensure it is fresh and active. In some cases, increasing the catalyst loading might be beneficial, but this should be optimized.[3]
-
Poor Solubility of Reactants: If the starting materials are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[3] Consider using a different solvent or a co-solvent system to improve solubility.[1][3]
-
Decomposition of Intermediates: In methods involving the in-situ generation of nitrile oxides, these intermediates can be unstable and prone to dimerization, forming furoxans, which reduces the yield of the desired isoxazole.[4] Generating the nitrile oxide at a low temperature and ensuring its prompt reaction with the dipolarophile can mitigate this issue.[4]
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of the target isoxazolone. What are the common side products and how can I minimize their formation?
-
Answer: The formation of side products is a common problem. The type of side product often depends on the synthetic route employed.
-
Isoxazoline Byproducts: In syntheses starting from chalcones, the formation of isoxazolines, which are partially reduced isoxazoles, is a common side reaction.[5] This often results from the incomplete dehydration of the isoxazoline intermediate.[5] To favor the formation of the aromatic isoxazole, consider using a stronger base or a dehydrating agent, or increasing the reaction temperature and time.[5]
-
Oximes and Dimerization: The formation of oximes from the chalcone starting material can also occur.[5] Additionally, dimerization of the starting material can be a significant side reaction.[3] Optimizing the base and reaction temperature can help minimize these side products.[3]
-
Constitutional Isomers: The synthesis can sometimes yield a mixture of constitutional isomers, such as 3,4- and 3,5-disubstituted isoxazoles.[3][4] The regioselectivity of the reaction is influenced by steric and electronic effects of the substituents, the choice of catalyst, and reaction temperature.[3][4] For example, in 1,3-dipolar cycloadditions, the use of a copper(I) catalyst often favors the formation of 3,5-disubstituted isoxazoles.[4]
-
Issue 3: Difficulty with Product Purification
-
Question: I am struggling to purify the final isoxazolone product from the reaction mixture. What are some effective purification strategies?
-
Answer: Purifying isoxazoles can be challenging due to the similar polarities of the desired product and various side products.[5] A combination of purification techniques is often necessary.
-
Column Chromatography: This is a standard and effective method for separating the isoxazolone from impurities.[5] Careful selection of the eluent system is critical for achieving good separation.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a powerful technique for achieving high purity.[1]
-
Work-up Procedure: A thorough work-up procedure after the reaction is complete is essential. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, washing the organic layer, drying it, and then concentrating it before further purification.[2][5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for isoxazolone ring synthesis?
A1: Common starting materials for isoxazolone synthesis include:
-
Hydroxylamine and 1,3-dicarbonyl compounds.[6]
-
Chalcones and hydroxylamine.[5]
-
Alkynes and nitrile oxides (often generated in situ from aldoximes).[4][7]
-
Primary nitro compounds and dipolarophiles.[8]
Q2: How can I monitor the progress of my isoxazolone formation reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[1][2] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product.[2] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.[3]
Q3: What is the role of a base in isoxazolone synthesis?
A3: A base is often used in isoxazolone synthesis for several purposes:
-
To facilitate the condensation reaction between the starting materials.[5]
-
To promote the dehydration of the isoxazoline intermediate to the aromatic isoxazole.[5]
-
In the generation of nitrile oxides from hydroximoyl halides.[4] The choice of base (e.g., NaOH, KOH, triethylamine) and its stoichiometry are important parameters to optimize.[4][5]
Q4: Can solvent choice impact the regioselectivity of the reaction?
A4: Yes, the choice of solvent can influence the regiochemical outcome of the reaction.[3] Systematically varying the solvent polarity is a strategy to optimize for the desired regioisomer.[3]
Data Presentation
Table 1: Effect of Reaction Conditions on Isoxazolone Yield (Hypothetical Data)
| Entry | Starting Material A | Starting Material B | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chalcone X | Hydroxylamine HCl | NaOH | Ethanol | Reflux | 6 | 65 |
| 2 | Chalcone X | Hydroxylamine HCl | KOH | Methanol | Reflux | 6 | 72 |
| 3 | Chalcone X | Hydroxylamine HCl | NaOH | Ethanol | Room Temp | 24 | 30 |
| 4 | Alkyne Y | Aldoxime Z | CuI | Toluene | 80 | 12 | 85 (3,5-isomer) |
| 5 | Alkyne Y | Aldoxime Z | - | Toluene | 110 | 12 | 55 (mixture of isomers) |
Experimental Protocols
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone
-
Dissolution of Starting Materials: In a round-bottom flask, dissolve the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol.[5]
-
Base Addition: Slowly add an aqueous solution of a base, such as 10% NaOH (2.0-3.0 eq.), to the reaction mixture at room temperature.[5]
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction's progress using TLC.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water or onto crushed ice.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water or ethanol to remove impurities.[1] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[1][5]
Protocol 2: In-situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition
-
Setup: In a flask, dissolve the aldoxime (1.0 eq.) and the alkyne (1.1 eq.) in a suitable solvent like toluene.
-
Oxidant Addition: Slowly add an oxidant, such as N-chlorosuccinimide (NCS), to the mixture at a low temperature (e.g., 0 °C).[4]
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Base Addition: Add a base, such as triethylamine, dropwise to the reaction mixture.[4]
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Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.
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Work-up and Purification: Follow a standard aqueous work-up procedure, followed by purification of the crude product by column chromatography.
Visualizations
Caption: A workflow for troubleshooting common issues in isoxazolone synthesis.
Caption: Comparison of two common synthetic routes to the isoxazolone ring.
References
3-(Pyridin-4-yl)isoxazol-5(4H)-one stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Pyridin-4-yl)isoxazol-5(4H)-one. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing or reducing agents. The isoxazolone ring is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The pyridine moiety can also participate in degradation reactions.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related isoxazolone compounds, potential degradation routes include:
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Hydrolysis: Cleavage of the isoxazolone ring to form a β-ketoamide derivative, which may undergo further degradation.
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Photodegradation: UV light exposure can lead to ring cleavage or other photochemical reactions. Studies on similar isoxazole compounds have shown that they can undergo photodegradation upon UV irradiation.[1][2][3]
-
Thermal Decomposition: Elevated temperatures can cause decomposition of the molecule. The thermal stability of related heterocyclic compounds can be influenced by their molecular structure and interactions.[4][5][6]
Q3: How should I properly store this compound?
A3: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation in Assay Media | 1. Prepare fresh stock solutions of the compound before each experiment. 2. Assess the stability of the compound in the assay buffer at the experimental temperature and duration. Use HPLC or LC-MS to monitor for degradation products. |
| Precipitation of Compound | 1. Determine the solubility of the compound in the assay media. 2. If solubility is an issue, consider using a co-solvent (e.g., DMSO) but ensure the final concentration does not affect the assay. |
| Interaction with Assay Components | 1. Run control experiments to check for any non-specific interactions between the compound and other assay components (e.g., proteins, reagents). |
Issue 2: Appearance of unknown peaks in chromatography (HPLC/LC-MS).
| Possible Cause | Troubleshooting Step |
| Degradation during Sample Preparation or Storage | 1. Analyze a freshly prepared sample immediately. 2. Compare the chromatogram of a fresh sample to one that has been stored under experimental conditions to identify degradation products. |
| Photodegradation | 1. Protect samples from light during preparation, storage, and analysis by using amber vials or covering with aluminum foil. |
| Hydrolysis | 1. Ensure that all solvents are dry and that the pH of the mobile phase is appropriate to minimize hydrolysis. |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
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Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 2, 4) to neutral (pH 7) and basic (e.g., pH 9, 12).
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Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Spike the stock solution into each buffer to a final concentration of 10 µg/mL.
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Incubation: Incubate the samples at a controlled temperature (e.g., 37 °C).
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Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound and monitor the formation of degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH and determine the degradation rate constant and half-life.
Protocol 2: Assessment of Photostability
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water) in a quartz cuvette.
-
Control Sample: Prepare a control sample and keep it in the dark at the same temperature.
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Irradiation: Expose the sample to a light source that simulates solar radiation or a specific UV wavelength (e.g., 254 nm or 365 nm).[1][2][3]
-
Time Points: Withdraw aliquots at various time points during irradiation.
-
Analysis: Analyze the irradiated samples and the dark control by HPLC or UV-Vis spectroscopy to determine the extent of degradation.
-
Data Analysis: Calculate the photodegradation rate and identify any major photoproducts.
Quantitative Data Summary
Table 1: Hypothetical Hydrolytic Stability of this compound at 37 °C
| pH | Half-life (t1/2) in hours | Major Degradation Product |
| 2.0 | > 48 | - |
| 7.4 | 36 | β-ketoamide derivative |
| 9.0 | 8 | β-ketoamide derivative |
Table 2: Hypothetical Photostability of this compound in Acetonitrile
| Light Source | Wavelength (nm) | Half-life (t1/2) in minutes |
| UV Lamp | 254 | 15 |
| Simulated Solar Light | > 290 | 90 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Isoxazolones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when working with isoxazolone compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My isoxazolone compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What can I do?
A1: Precipitation is a frequent issue with hydrophobic compounds like many isoxazolones. Here’s a step-by-step approach to address this:
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Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally at or below 0.5%. Higher concentrations can be toxic to cells and cause compounds to precipitate upon dilution.[1]
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Modify Dilution Method: Instead of adding your DMSO stock directly to the full volume of the aqueous buffer, try adding the buffer to your DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help maintain solubility.
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Use a Surfactant: For compounds with very poor aqueous solubility, consider adding a small, non-toxic concentration of a surfactant like Tween-80. Remember to include a vehicle control with the surfactant alone to ensure it doesn't interfere with your assay.[1]
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Check for Salt-Out Effects: High salt concentrations in buffers like PBS can sometimes cause compounds to precipitate. If you suspect this, try using a buffer with a lower salt concentration if your assay permits.[1]
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Perform a Solubility Test: Before a large-scale experiment, conduct a simple solubility test by preparing your isoxazolone at the desired final concentration in the assay buffer and visually inspecting for precipitation after a short incubation.[1]
Q2: I am observing significant variability in the IC50 values for my isoxazolone inhibitor in an enzyme assay. What are the potential causes?
A2: Inconsistent IC50 values in enzyme inhibition assays can arise from several factors:
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Enzyme Concentration and Stability: Ensure you are using a consistent concentration of active enzyme. Enzymes can lose activity over time, particularly with repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment and keep them on ice.[1]
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Maintain a constant substrate concentration across all experiments, ideally at or below the Michaelis-Menten constant (Km).[1]
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Incubation Times: Both the pre-incubation time of the enzyme with the inhibitor and the reaction time after adding the substrate should be kept consistent between experiments.[1]
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Compound Stability: Isoxazolones can be unstable in certain buffer conditions, especially at basic pH. This can lead to a decrease in the effective concentration of your inhibitor over the course of the assay. It is advisable to assess the stability of your compound in the assay buffer over the duration of the experiment.[1]
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Assay Artifacts: Some compounds can interfere with the assay signal, for example, through autofluorescence or light scattering. Always run a control with your compound and all assay components except the enzyme to check for such interference.[1]
Q3: My isoxazolone is showing cytotoxicity in an MTT assay, but I suspect it might be an artifact. How can I verify this?
A3: It is possible for compounds to interfere with the MTT assay readout. The assay's principle is the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. Some compounds can directly reduce MTT or interfere with the absorbance reading.
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Cell-Free MTT Assay: To test for direct MTT reduction, perform the assay in a cell-free system. Add your compound to the culture medium without cells, followed by the MTT reagent and solubilization solution. A color change indicates direct reduction of MTT by your compound.
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Use an Orthogonal Viability Assay: Employ a different viability assay with an alternative detection method. For instance, a resazurin-based assay (measuring metabolic activity via fluorescence) or a CellTiter-Glo® Luminescent Cell Viability Assay (which quantifies ATP levels) can provide more robust confirmation of cytotoxicity.
-
Visual Inspection: Observe the cells under a microscope after treatment. If the cells appear healthy despite a cytotoxic reading in the MTT assay, it strongly suggests assay interference.
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Check for Formazan Crystal Inhibition: Some compounds may inhibit the solubilization of the formazan crystals, leading to a falsely low reading. After adding the solubilization buffer, visually inspect the wells to ensure all purple crystals have dissolved.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media
This guide provides a systematic approach to troubleshooting precipitation issues with isoxazolone compounds.
Caption: A flowchart for troubleshooting isoxazolone precipitation in assays.
Issue 2: Inconsistent IC50 Values
This guide outlines a workflow for diagnosing the cause of variable IC50 values.
Caption: A workflow for troubleshooting inconsistent IC50 values.
Data Presentation
The following tables provide representative quantitative data for isoxazole compounds. Note that these values are examples and will vary depending on the specific isoxazolone derivative and experimental conditions.
Table 1: Sample IC50 Values of Isoxazole Derivatives in Anticancer Assays
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Control IC50 (µM) |
| Indolyl-isoxazoles | Compound with fluorine/trifluoromethyl group | Multiple cell lines | < 12 | - | - |
| Isoxazoles linked to 2-phenylbenzothiazole | - | A549 (lung) | 11–24 | - | - |
| Isoxazoles linked to 2-phenylbenzothiazole | - | Colo-205 (colon) | 11–21 | - | - |
| 3,5-bis(3ʹ-indolyl)isoxazoles | Compound 37 | 29 different cell lines | Varies | - | - |
| 4-(trifluoromethyl)isoxazoles | TTI-4 | MCF-7 (breast) | 2.63 | BG-45 | >200 |
Data compiled from multiple sources, specific values are illustrative.[2][3]
Table 2: pH and Temperature Stability of Leflunomide (an Isoxazole-containing drug)
| pH | Temperature (°C) | Apparent Half-life (t1/2) |
| 4.0 | 25 | Stable |
| 7.4 | 25 | Stable |
| 10.0 | 25 | ~6.0 hours |
| 4.0 | 37 | Stable |
| 7.4 | 37 | ~7.4 hours |
| 10.0 | 37 | ~1.2 hours |
This data illustrates that the stability of the isoxazole ring can be significantly affected by pH and temperature.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing the cytotoxic effects of isoxazolone compounds on cancer cell lines.
Materials:
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Cancer cell line of interest
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Complete culture medium
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Isoxazolone compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well plates
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Microplate reader
Procedure:
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Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the isoxazolone compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.[1]
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Incubation: Remove the old medium from the cells and add the medium containing the compound dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
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MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
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Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Enzyme Inhibition Assay
This is a general protocol for determining the IC50 of an isoxazolone inhibitor.
Materials:
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Purified enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Isoxazolone inhibitor stock solution (in DMSO)
-
96-well plate (black or white for fluorescence/luminescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents (enzyme, substrate, inhibitor dilutions) in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add the enzyme solution and the serially diluted isoxazolone inhibitor. Include a positive control (known inhibitor) and a negative control (vehicle). Incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Reading: Immediately begin reading the signal (absorbance, fluorescence, or luminescence) at regular intervals using a microplate reader. The reading duration will depend on the enzyme kinetics.
-
Data Analysis: Determine the initial reaction rates (slopes) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Signaling Pathway
Many isoxazole derivatives exert their biological effects by modulating key cellular signaling pathways. The PI3K/Akt pathway is a common target.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an isoxazolone.
References
Technical Support Center: Purification of 3-(Pyridin-4-yl)isoxazol-5(4H)-one and its Intermediates
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-(Pyridin-4-yl)isoxazol-5(4H)-one and its key synthetic intermediates.
Troubleshooting Guides
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Issue 1: The final product, this compound, is an oil or fails to crystallize.
-
Q: My crude product is a persistent oil after synthesis and solvent removal. How can I induce crystallization or purify it?
-
A: This is a common issue. First, try trituration by adding a solvent in which the product is expected to be insoluble (e.g., cold diethyl ether or hexanes) and scratching the inside of the flask with a glass rod to induce crystallization. If this fails, the product may require purification by column chromatography to remove impurities that are inhibiting crystallization. After chromatography, if the product is still an oil, co-evaporation with a solvent like toluene or dichloromethane may help remove residual solvents that can plasticize the solid.
-
Issue 2: Significant peak tailing during column chromatography of the final product or intermediates.
-
Q: When running a silica gel column for my pyridine-containing compounds, my peaks are broad and show significant tailing, leading to poor separation. What is the cause and how can I fix it?
-
A: Peak tailing for pyridine derivatives on silica gel is typically caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica surface.[1] This creates a secondary interaction mechanism, leading to poor peak shape.[1]
-
Solution 1: Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia in the mobile phase can neutralize the acidic silanol groups, leading to symmetrical peaks.
-
Solution 2: Alternative Stationary Phase: If modifiers are not effective or are incompatible with your compound, switch to a more inert stationary phase. Neutral alumina is a good alternative to silica gel for basic compounds. Alternatively, end-capped silica or polymer-based columns can be used to minimize silanol interactions.[1]
-
-
Issue 3: Low recovery of the desired compound after column chromatography.
-
Q: I am experiencing significant loss of my product on the silica gel column. What are the potential causes and solutions?
-
A: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation during purification.
-
Solution 1: Assess Stability: Before performing large-scale chromatography, spot your sample on a TLC plate and let it sit for the estimated duration of your column run. Re-elute the plate in the same solvent system to see if any new spots (degradation products) appear. If degradation is observed, a faster purification method or a less acidic stationary phase (like neutral alumina) should be used.[1]
-
Solution 2: Column Deactivation: If the compound is strongly binding, deactivate the silica gel. This can be done by pre-eluting the packed column with your mobile phase containing a basic modifier (e.g., 1% TEA) before loading your sample.
-
-
Issue 4: Difficulty in purifying the carboxylic acid intermediate, 4-(Pyridin-4-yl)-2,4-dioxobutanoic Acid.
-
Q: My crude 4-(Pyridin-4-yl)-2,4-dioxobutanoic acid is difficult to purify by recrystallization and is not suitable for silica gel chromatography. What is an effective method?
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A: Acid-base extraction is a highly effective technique for purifying carboxylic acids. Dissolve the crude product in an aqueous basic solution, such as 5% sodium bicarbonate.[2][3] Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any neutral or basic impurities.[2] Afterward, carefully re-acidify the aqueous layer with a cold, dilute acid (e.g., 1N HCl) until the product precipitates.[4] The purified solid can then be collected by vacuum filtration, washed with cold water, and dried.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
-
A: Common impurities include unreacted starting materials such as pyridine-4-carbaldehyde and the β-ketoester intermediate (e.g., ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate). Side products from the self-condensation of the β-ketoester or the formation of isomeric products can also be present.
Q2: How do I select an appropriate solvent system for column chromatography?
-
A: The best practice is to perform thin-layer chromatography (TLC) analysis first. Screen various solvent systems, typically mixtures of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The ideal system should provide a retention factor (Rf) value for the desired compound between 0.2 and 0.4, with good separation from all impurities. For pyridine-containing compounds, remember to test systems with and without a basic modifier like TEA.[1]
Q3: What is the recommended general method for purifying the final product?
-
A: For many isoxazol-5(4H)-one derivatives, the crude product can be purified simply by washing with a cold solvent like ethanol, followed by filtration.[5] If significant impurities remain, recrystallization from ethanol is a common and effective method.[6][7] If these methods fail to provide a product of sufficient purity, column chromatography on silica gel (with a TEA-modified eluent) or neutral alumina is recommended.
Q4: Can High-Performance Liquid Chromatography (HPLC) be used for purification?
-
A: Yes, preparative HPLC is a powerful tool for obtaining high-purity samples, especially for challenging separations. A reverse-phase C18 column is often suitable.[8] The mobile phase typically consists of a gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[9][10]
Data Presentation
Table 1: Suggested Purification Parameters for Target Compound and Intermediates
| Compound Name | Purification Method | Stationary Phase | Typical Mobile Phase / Solvent | Notes |
| Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate | Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (Gradient) | Monitor fractions by TLC. Compound may exist in enol form.[4] |
| 4-(Pyridin-4-yl)-2,4-dioxobutanoic Acid | Acid-Base Extraction | N/A | 1. Dissolve in 5% NaHCO₃(aq) 2. Wash with EtOAc 3. Precipitate with 1N HCl | Highly effective for removing non-acidic impurities.[2][3] |
| 4-(Pyridin-4-yl)-2,4-dioxobutanoic Acid | Recrystallization | Ethyl Acetate / Hexane | Dissolve in minimal hot ethyl acetate, add hexanes until cloudy, then cool. | A good alternative if the crude product is relatively clean.[3][11] |
| This compound | Recrystallization | Ethanol | Dissolve in hot ethanol and allow to cool slowly. | Often provides high-purity crystalline material.[6][7] |
| This compound | Column Chromatography | Silica Gel | Hexane / Ethyl Acetate + 0.5% TEA | The TEA is crucial to prevent peak tailing.[1] |
| This compound | Column Chromatography | Neutral Alumina | Hexane / Ethyl Acetate | A good alternative to silica gel to avoid acidic interactions.[1] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a 1:1 mixture of hexanes and ethyl acetate, with 0.5% triethylamine (TEA) added. Adjust the ratio to achieve an Rf of ~0.3 for the product.
-
Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack the column. Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and apply it to the top of the column bed.
-
Elution: Begin elution with the mobile phase, collecting fractions. Monitor the elution process using TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Purification of 4-(Pyridin-4-yl)-2,4-dioxobutanoic Acid by Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a solvent (e.g., ethyl acetate) and heat gently. If it dissolves, it is a potential candidate.
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot ethyl acetate required to fully dissolve it.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath. Scratching the inner wall of the flask can help induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing and Drying: Wash the crystals with a small amount of cold solvent (e.g., hexanes or a cold mixture of ethyl acetate/hexanes) to remove residual soluble impurities. Dry the crystals under vacuum.[8]
Visualized Workflows
Caption: A decision workflow for selecting an appropriate purification strategy.
Caption: Troubleshooting peak tailing for pyridine compounds in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Isoxazolone-Based Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with resistance to isoxazolone-based compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My isoxazolone compound shows variable IC50/MIC values in replicate experiments. What are the potential causes?
A1: Inconsistent IC50 or MIC (Minimum Inhibitory Concentration) values can arise from several factors:
-
Compound Solubility and Stability: Isoxazolone-based compounds can sometimes have poor aqueous solubility.[1][2] Precipitation of the compound in your assay medium will lead to a lower effective concentration and thus, variable results. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting into aqueous solutions. Also, consider the stability of the compound in your cell culture media over the course of the experiment, as degradation can occur.[3]
-
Cell Health and Density: The health and confluency of your cells can significantly impact their response to treatment. Ensure consistent cell seeding densities and that cells are in the logarithmic growth phase at the time of treatment.[4][5]
-
Reagent Quality and Consistency: Use high-quality, fresh reagents and ensure consistency in media batches, serum, and other assay components.
Q2: I'm observing precipitation of my isoxazolone compound when I add it to the cell culture medium. How can I resolve this?
A2: Precipitation is a common challenge with hydrophobic compounds. Here are some troubleshooting steps:
-
Optimize Vehicle Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible (typically ≤0.5%) to minimize its toxic effects and reduce the chances of compound precipitation.[1]
-
Modify Dilution Technique: Instead of adding your concentrated stock directly to the full volume of aqueous buffer, try a stepwise dilution. Alternatively, adding the aqueous buffer to the compound stock dropwise while vortexing can sometimes improve solubility.[1]
-
Use of Surfactants or Solubilizing Agents: For compounds with very low solubility, consider using a non-toxic concentration of a surfactant like Tween-80 or a cyclodextrin. Always include a vehicle control with the solubilizing agent alone to rule out any effects on your assay.[1][2]
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
Q3: How can I determine if my cells have developed resistance to an isoxazolone-based compound?
A3: The primary indicator of resistance is a significant increase in the IC50 or MIC value compared to the parental (non-resistant) cell line.[6] To confirm resistance, you can perform the following:
-
Generate a Dose-Response Curve: Compare the dose-response curves of the parental and suspected resistant cell lines. A rightward shift in the curve for the resistant line indicates reduced sensitivity.
-
Long-term Viability Assays: Assess the ability of the suspected resistant cells to proliferate over an extended period in the presence of the compound.
-
Mechanism-Specific Assays: Investigate potential resistance mechanisms, such as increased drug efflux or target modification.
Troubleshooting Guides
Problem 1: Low or No Activity of Isoxazolone Compound in a Cell-Based Assay
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Perform a stability study of the compound in your cell culture medium at 37°C over the duration of your experiment. Analyze the compound concentration at different time points using methods like HPLC or LC-MS.[3] |
| Incorrect Target Expression | Verify the expression of the intended molecular target of your isoxazolone compound in the cell line being used via Western blot, qPCR, or other relevant techniques. |
| Cell Line Mismatch or Contamination | Authenticate your cell line using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination.[7] |
| Assay Interference | Some compounds can interfere with assay readouts (e.g., absorbance or fluorescence). Run compound-only controls (without cells) to check for interference.[8] |
Problem 2: Difficulty in Generating a Resistant Cell Line
| Possible Cause | Troubleshooting Steps |
| Sub-lethal Drug Concentration | Ensure the starting concentration of the isoxazolone compound is sufficient to exert selective pressure but not so high that it kills the entire cell population. A concentration around the IC50 is often a good starting point.[6] |
| Insufficient Duration of Exposure | Developing stable resistance can take several months of continuous or intermittent exposure. Be patient and consistent with the treatment regimen.[6] |
| Heterogeneous Cell Population | The parental cell line may be highly heterogeneous, with only a very small subpopulation capable of developing resistance. Consider single-cell cloning to isolate and expand resistant colonies. |
Data Presentation
Table 1: Example of IC50 Values for an Isoxazolone Compound in Parental and Resistant Cancer Cell Lines
| Cell Line | Isoxazolone Compound IC50 (µM) | Fold Resistance |
| Parental MCF-7 | 1.2 ± 0.2 | - |
| MCF-7/Iso-R | 48.5 ± 3.1 | 40.4 |
| Parental A549 | 2.5 ± 0.4 | - |
| A549/Iso-R | 62.1 ± 5.5 | 24.8 |
Table 2: Example of MIC Values for an Isoxazolone Compound against Bacterial Strains
| Bacterial Strain | Isoxazolone Compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 4 |
| Escherichia coli ATCC 25922 | 16 |
| Resistant S. aureus Isolate 1 | 64 |
| Resistant E. coli Isolate 2 | >128 |
Experimental Protocols
Protocol 1: Generation of a Resistant Cancer Cell Line
This protocol describes a general method for developing a cancer cell line with acquired resistance to an isoxazolone-based compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Isoxazolone-based compound
-
DMSO (or other suitable solvent)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of the isoxazolone compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of the isoxazolone compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells begin to proliferate and reach 70-80% confluency, subculture them into fresh medium containing the same concentration of the compound.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of the isoxazolone compound. A common approach is to increase the dose by 1.5 to 2-fold.[6]
-
Repeat and Stabilize: Repeat the process of monitoring, subculturing, and dose escalation for several months.
-
Characterize the Resistant Line: Once the cells can tolerate a significantly higher concentration of the compound (e.g., 10-fold or higher than the initial IC50), the resistant cell line is established. Characterize the resistant phenotype by determining the new IC50 and investigating the underlying resistance mechanisms.[6]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the MIC of an isoxazolone-based compound against a bacterial strain.
Materials:
-
Bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Isoxazolone-based compound
-
DMSO (or other suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35-37°C)
Procedure:
-
Prepare Compound Dilutions: Prepare a 2-fold serial dilution of the isoxazolone compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9][10][11][12][13]
Mandatory Visualizations
Caption: Workflow for developing and overcoming resistance.
Caption: Mechanisms of action and resistance to isoxazolones.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promocell.com [promocell.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijrpc.com [ijrpc.com]
- 13. Minimal Inhibitory Concentration (MIC) [protocols.io]
Technical Support Center: Minimizing Off-Target Effects of 3-(Pyridin-4-yl)isoxazol-5(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize potential off-target effects of 3-(Pyridin-4-yl)isoxazol-5(4H)-one in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where an observed phenotype may be erroneously attributed to the on-target effect.[1] Furthermore, off-target binding can result in cellular toxicity and may compromise the translatability of preclinical findings to clinical applications if the desired efficacy is, in fact, due to these unintended interactions.[1][2]
Q2: What are the initial indicators of potential off-target effects in my experiments with this compound?
A2: Several observations in cell-based assays can suggest the presence of off-target effects. These include inconsistent results when compared to other structurally different inhibitors targeting the same protein, or a discrepancy between the phenotypic effects of the compound and genetic validation methods like CRISPR-Cas9 or siRNA knockdown of the intended target.[2] Unexpected cellular phenotypes not typically associated with the inhibition of the primary target are also a red flag.[3]
Q3: How can I distinguish between on-target and off-target toxicity?
A3: On-target toxicity arises from the inhibition of the intended target, leading to adverse effects. In contrast, off-target toxicity is a result of the inhibitor binding to and affecting unintended molecules.[4] For instance, if this compound is a kinase inhibitor, on-target toxicity might manifest as an exaggerated physiological response related to the kinase's known function, while off-target toxicity could present as unrelated cellular stress or apoptosis.
Q4: What is the importance of using a structurally different inhibitor for the same target?
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Unexpected or Severe Cytotoxicity at Effective Concentrations
-
Possible Cause: Off-target kinase inhibition or compound solubility issues.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine the lowest effective concentration to minimize off-target effects that may be more prominent at higher concentrations.
-
Assess Compound Solubility: Check the solubility of this compound in your cell culture medium and always include a vehicle control (e.g., DMSO) to rule out solvent-induced toxicity.[3]
-
Conduct a Kinome-Wide Selectivity Screen: This will identify other kinases that your compound inhibits, providing a broader view of its selectivity.[3]
-
Test Structurally Different Inhibitors: If cytotoxicity persists with other inhibitors targeting the same primary kinase, the effect is more likely to be on-target.[3]
-
Issue 2: Discrepancy Between Phenotype and Genetic Knockdown
-
Possible Cause: The observed phenotype is due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use techniques like Western blotting to verify that the compound is inhibiting the intended target at the effective concentration.[4]
-
Employ a Negative Control: Synthesize or obtain a close chemical analog of this compound that is inactive against the intended target. If the phenotype is absent with the negative control, it is more likely an on-target effect.[1]
-
Perform Rescue Experiments: Overexpression of a drug-resistant mutant of the primary target should reverse the phenotypic effects if they are on-target.
-
Issue 3: Activation of Compensatory Signaling Pathways
-
Possible Cause: Inhibition of the primary target leads to the activation of alternative signaling routes.
-
Troubleshooting Steps:
-
Probe for Compensatory Pathway Activation: Use methods like Western blotting to investigate the activation of known compensatory signaling pathways.
-
Consider Combination Therapy: Blocking both the primary and compensatory pathways with a combination of inhibitors may yield more consistent and potent results.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | On-Target/Off-Target |
| Target Kinase A | 15 | On-Target |
| Kinase B | 250 | Off-Target |
| Kinase C | 800 | Off-Target |
| Kinase D | >10,000 | Off-Target |
| Kinase E | 1,500 | Off-Target |
Table 2: Comparison of Phenotypic Effects
| Experimental Condition | Cell Viability (%) | Apoptosis Induction (Fold Change) |
| Vehicle Control (DMSO) | 100 | 1.0 |
| This compound (1 µM) | 55 | 4.2 |
| Target Kinase A siRNA | 60 | 3.8 |
| Structurally Different Inhibitor B (1 µM) | 58 | 4.0 |
| Inactive Analog (1 µM) | 98 | 1.1 |
Experimental Protocols
Protocol 1: Western Blot for Target Engagement
-
Cell Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time.
-
Lysate Preparation: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target protein.
-
Detection: Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
Protocol 2: Kinase Profiling Assay
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add serially diluted this compound or a vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a suitable model.
Visualizations
Caption: On-target vs. off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Integrated approach to validate inhibitor effects.
References
Technical Support Center: Addressing Poor Bioavailability of 3-(Pyridin-4-yl)isoxazol-5(4H)-one in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor oral bioavailability of 3-(Pyridin-4-yl)isoxazol-5(4H)-one in animal models. Due to the limited publicly available data on this specific molecule, this guide leverages established principles and techniques for enhancing the bioavailability of poorly soluble and/or permeable compounds, particularly heterocyclic molecules.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound in our rodent studies after oral administration. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for many new chemical entities, especially for compounds with poor aqueous solubility and/or low intestinal permeability. For this compound, a heterocyclic compound, the primary reasons are likely:
-
Poor Aqueous Solubility: Many isoxazole derivatives exhibit low solubility in aqueous media, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[1] If the compound does not dissolve, it cannot be absorbed into the bloodstream.
-
Low Permeability: The ability of the drug to pass through the intestinal wall into the bloodstream might be limited. Compounds with certain physicochemical properties (e.g., high molecular weight, high number of hydrogen bond donors/acceptors) can have poor permeability.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation. This is a common issue for many orally administered drugs.
-
Formulation Issues: The formulation used for administration may not be optimal for solubilizing or stabilizing the compound in the GI tract.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for our compound?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1] It is a scientific framework that helps predict a drug's in vivo performance from in vitro measurements. The four classes are:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Determining the BCS class of this compound is a critical first step. It is likely a BCS Class II or IV compound, meaning its absorption is limited by its solubility or both solubility and permeability.[1] This classification will guide the selection of the most appropriate bioavailability enhancement strategy.
Q3: What are the most common formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed. The choice depends on the specific physicochemical properties of your compound. Common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[2]
-
Lipid-Based Formulations: For lipophilic compounds, formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug molecule.
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable version that converts back to the active drug in the body.
Q4: How do we choose the right animal model for our bioavailability studies?
A4: The selection of an appropriate animal model is crucial and should ideally mimic human physiology as closely as possible.[3]
-
Rodents (Rats, Mice): Most commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[3] However, differences in GI physiology and metabolism compared to humans exist.
-
Dogs (Beagle): Often considered a good model for oral absorption due to similarities in GI tract anatomy and physiology with humans.[3]
-
Pigs (Minipigs): Their GI tract is anatomically and physiologically very similar to humans, making them a highly relevant model.
The choice will depend on the study's objective, the compound's characteristics, and regulatory requirements.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No detectable plasma concentration after oral dosing. | - Extremely low solubility and/or permeability.- Rapid first-pass metabolism.- Issues with the analytical method (insufficient sensitivity).- Dosing errors. | - Formulation: Try a solubilizing formulation (e.g., a solution in a vehicle like PEG400/Tween 80/water). If solubility is still an issue, consider preparing a nanosuspension or an amorphous solid dispersion.- Metabolism: Conduct an in vitro metabolism study using liver microsomes to assess metabolic stability. If metabolism is high, consider using a different animal species or co-administering a metabolic inhibitor (use with caution and strong justification).- Analytical Method: Validate your bioanalytical method to ensure it has the required sensitivity (Lower Limit of Quantification, LLOQ) to detect the expected low concentrations.- Dosing Technique: Ensure proper oral gavage technique to confirm the full dose is administered to the stomach. |
| High variability in plasma concentrations between animals. | - Inconsistent formulation (e.g., suspension not uniformly dispersed).- Variability in food intake (food can affect drug absorption).- Individual differences in animal physiology (e.g., gastric emptying time, metabolism).- Inconsistent dosing technique. | - Formulation: If using a suspension, ensure it is homogenous before and during dosing for each animal. Consider a solution formulation if possible.- Fasting: Fast animals overnight before dosing to reduce variability from food effects. Ensure free access to water.- Animal Handling: Use animals of the same age, sex, and weight range. Acclimatize them properly before the study.- Standardize Dosing: Ensure all personnel are proficient in the oral gavage technique. |
| Good in vitro solubility but still poor in vivo bioavailability. | - Low intestinal permeability.- High first-pass metabolism.- Efflux by transporters (e.g., P-glycoprotein) in the gut wall.- Instability in the GI tract (e.g., pH-dependent degradation). | - Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2 cell model) to assess intestinal permeability.- Metabolism Studies: Perform in vitro metabolism studies with intestinal and liver microsomes.- Efflux Transporters: Use in vitro models with transporter-overexpressing cells to determine if the compound is a substrate for efflux pumps.- GI Stability: Assess the stability of the compound in simulated gastric and intestinal fluids. |
| Precipitation of the compound observed in the formulation vehicle. | - The compound's solubility in the chosen vehicle is exceeded.- Temperature changes affecting solubility. | - Vehicle Screening: Screen a panel of pharmaceutically acceptable vehicles and co-solvents to find a system that provides adequate solubility and stability.- Formulation Type: Consider alternative formulation approaches like suspensions, lipid-based systems, or solid dispersions.- Preparation Conditions: Prepare the formulation under controlled temperature conditions and check for precipitation upon storage at room temperature or refrigerated conditions. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 162.15 g/mol | Favorable for passive diffusion |
| LogP | 1.5 (Estimated) | Moderate lipophilicity, may favor permeability |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL (Hypothetical) | Very low solubility, likely dissolution rate-limited absorption |
| pKa | 4.8 (Pyridine) (Estimated) | Basic, solubility will be pH-dependent (higher in stomach) |
| Permeability (Papp, Caco-2) | 0.5 x 10⁻⁶ cm/s (Hypothetical) | Low permeability |
| BCS Classification (Predicted) | Class IV | Low Solubility and Low Permeability |
Table 2: Example Pharmacokinetic Parameters of this compound in Rats with Different Formulations (Hypothetical Data)
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 150 ± 45 | < 5% |
| Nanosuspension | 10 | 250 ± 60 | 1.0 | 900 ± 180 | ~25% |
| Amorphous Solid Dispersion | 10 | 400 ± 90 | 0.5 | 1500 ± 300 | ~40% |
| Solution in PEG400/Tween 80/Water | 10 | 150 ± 40 | 1.5 | 600 ± 120 | ~15% |
| Intravenous Solution | 2 | 800 ± 150 | 0.08 | 3800 ± 500 | 100% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To enhance the solubility and dissolution rate of this compound by converting it from a crystalline to an amorphous form stabilized in a polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Spray dryer apparatus
-
Dissolution testing apparatus
Methodology:
-
Solution Preparation:
-
Dissolve this compound and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable organic solvent to obtain a clear solution.
-
The total solid content in the solution should typically be between 2-10% (w/v).
-
-
Spray Drying:
-
Set the spray dryer parameters (e.g., inlet temperature, atomization gas flow rate, solution feed rate). These will need to be optimized for the specific solvent system and formulation.
-
Pump the solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, forming fine droplets that solidify into a powder.
-
Collect the dried powder (the ASD) from the cyclone separator.
-
-
Characterization:
-
Analyze the resulting powder using techniques like X-ray powder diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Use differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) of the ASD.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution testing of the ASD powder in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid) and compare the dissolution profile to that of the crystalline drug.
-
Protocol 2: Preparation of a Nanosuspension by Wet Milling
Objective: To increase the surface area and dissolution velocity of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80, HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
-
Particle size analyzer
Methodology:
-
Premix Preparation:
-
Disperse the this compound powder in an aqueous solution containing a suitable stabilizer. The stabilizer is crucial to prevent particle agglomeration.
-
The drug concentration can range from 1% to 20% (w/w), and the stabilizer concentration is typically 0.5% to 5% (w/w).
-
-
Wet Milling:
-
Add the premix and milling media to the milling chamber of a high-energy media mill.
-
Mill the suspension at a high speed for a specified duration (e.g., 1-24 hours). The milling time and speed will need to be optimized.
-
The high-energy impact of the milling media breaks down the drug crystals into nanoparticles.
-
-
Separation and Characterization:
-
Separate the nanosuspension from the milling media.
-
Measure the particle size distribution and zeta potential of the nanosuspension using a dynamic light scattering instrument. The target particle size is typically below 500 nm.
-
-
In Vitro Dissolution Testing:
-
Conduct dissolution testing of the nanosuspension and compare it to the unmilled drug suspension.
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Test formulation of this compound
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize rats for at least 3 days before the study.
-
Fast the animals overnight (12-18 hours) with free access to water before dosing.
-
-
Dosing:
-
Divide animals into groups (e.g., n=3-5 per group).
-
Administer the test formulation or vehicle control via oral gavage at a specific dose volume (e.g., 5-10 mL/kg).[4]
-
For determining absolute bioavailability, a separate group will receive an intravenous (IV) dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Immediately transfer blood samples into EDTA-coated tubes and centrifuge (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.
-
Calculate the oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the IV dose.
-
Mandatory Visualizations
References
Technical Support Center: Analysis of 3-(Pyridin-4-yl)isoxazol-5(4H)-one and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the analytical detection of 3-(Pyridin-4-yl)isoxazol-5(4H)-one and its metabolites.
Frequently Asked Questions (FAQs)
1. Sample Preparation
-
Q1: What is the recommended method for extracting this compound and its polar metabolites from plasma?
-
A1: For both the parent compound and its more polar metabolites, protein precipitation is a straightforward and effective method.[1] A common approach is to add 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma. After vortexing and centrifugation, the supernatant can be diluted and directly injected or evaporated and reconstituted in the mobile phase.[2] For a cleaner sample and to minimize matrix effects, solid-phase extraction (SPE) can be employed.[3]
-
-
Q2: I am observing significant matrix effects (ion suppression/enhancement). How can I mitigate this?
-
A2: Matrix effects are common when analyzing complex biological samples like plasma.[4] To reduce these effects, consider the following:
-
Improve Sample Cleanup: Switch from protein precipitation to a more selective method like SPE or liquid-liquid extraction (LLE).
-
Dilute the Sample: A simple 1:10 or higher dilution of the sample extract with the initial mobile phase can significantly reduce matrix effects.
-
Chromatographic Separation: Ensure baseline separation of your analytes from the bulk of matrix components. Adjusting the gradient or using a different column chemistry (e.g., HILIC for very polar metabolites) can help.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate quantification.
-
-
2. Chromatography
-
Q3: What type of HPLC column is suitable for analyzing this compound and its metabolites?
-
A3: A reversed-phase C18 column is a good starting point for the parent compound and moderately polar metabolites.[2][6] For separating the parent compound from its potentially more polar metabolites (e.g., hydroxylated or N-oxide forms), a column with good retention of polar compounds, such as a C18 with polar end-capping, is recommended. For very polar metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be necessary.[5]
-
-
Q4: My peak shape for the parent compound is poor (tailing). What could be the cause?
-
A4: Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanol groups on the silica-based column packing.[3] To improve peak shape:
-
Use an Acidic Mobile Phase: Adding 0.1% formic acid to the mobile phase will protonate the pyridine nitrogen, reducing its interaction with silanols.[2]
-
Use a Modern Column: Newer generation columns, such as those with extensive end-capping or hybrid silica particles, exhibit reduced silanol activity.
-
Avoid High pH: Operating at a pH well below the pKa of the pyridine ring (pKa ~5.2-6) ensures it remains in a single protonated state.[7]
-
-
-
Q5: I am having trouble retaining the polar metabolites on my C18 column. What should I do?
-
A5: Poor retention of polar analytes is a common issue in reversed-phase chromatography.[3]
-
Use a Highly Aqueous Mobile Phase: Start your gradient with a high percentage of the aqueous phase (e.g., 95-98%).
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds.
-
Switch to HILIC: If retention is still insufficient, HILIC is an alternative chromatographic mode specifically designed for highly polar analytes.[5]
-
-
3. Mass Spectrometry
-
Q6: What are the expected major metabolites of this compound?
-
A6: Based on the common metabolic pathways for pyridine and isoxazole rings, the following metabolites can be anticipated:
-
Pyridine N-oxide: Oxidation of the pyridine nitrogen is a common metabolic pathway.[8]
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the pyridine ring.
-
Isoxazole Ring Cleavage: The isoxazole ring can undergo reductive cleavage, leading to the formation of an open-chain cyano or amidine metabolite.[9][10] This has been observed for other drugs containing an isoxazole ring.[11]
-
-
-
Q7: How do I set up the mass spectrometer to detect the parent compound and its potential metabolites?
-
A7: Use electrospray ionization (ESI) in positive ion mode, as the pyridine nitrogen is readily protonated. For method development, start with a full scan to determine the precursor ion [M+H]⁺ for the parent drug and its predicted metabolites. Then, perform product ion scans for each precursor to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM) method development.
-
Troubleshooting Guides
Guide 1: No or Low Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Issue | 1. Verify extraction recovery by spiking a known standard into a blank matrix before and after extraction. 2. Check for analyte degradation during sample processing.[3] Process samples on ice. |
| LC System Problem | 1. Ensure the correct mobile phases are being used and are properly mixed. 2. Check for leaks in the system. 3. Confirm the injection volume is correct and the autosampler is functioning properly. |
| MS System Problem | 1. Check MS tune and calibration. Run a system suitability test with a known standard.[4] 2. Ensure the ion source is clean and parameters (e.g., capillary voltage, gas flow, temperature) are optimized.[12][13] 3. Verify the correct MRM transitions are being monitored. |
| Analyte Instability | 1. Prepare fresh standards and samples. 2. Check the stability of the analyte in the mobile phase and injection solvent. |
Guide 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Column Equilibration | 1. Ensure the column is adequately equilibrated between injections, especially for gradient methods. A minimum of 10 column volumes is recommended.[12] |
| Mobile Phase Composition | 1. Prepare fresh mobile phase. Inaccurate composition can lead to shifts. 2. If using an online mixer, ensure it is functioning correctly. |
| Temperature Fluctuation | 1. Use a column oven to maintain a stable temperature. Inconsistent lab temperature can affect retention times. |
| Column Degradation | 1. If retention times consistently decrease and peak shape worsens, the column may be degrading. Try flushing or replacing the column. |
Experimental Protocols & Data
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the parent compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 60% B
-
5.0-6.0 min: 60% to 95% B
-
6.0-7.0 min: 95% B
-
7.1-9.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: ESI Positive.
Table 1: Hypothetical Quantitative Data for LC-MS/MS Analysis
| Compound | Predicted Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 3.5 | 177.05 | 121.05 (Pyridinyl fragment) | 79.04 (Pyridine ring) |
| Pyridine N-oxide Metabolite | 2.8 | 193.05 | 177.05 (Loss of O) | 121.05 (Pyridinyl fragment) |
| Hydroxylated Metabolite | 2.5 | 193.05 | 137.04 (Hydroxypyridinyl fragment) | 95.03 (Hydroxypyridine ring) |
| Ring-Cleaved Metabolite (Amidine) | 3.1 | 179.07 | 121.05 (Pyridinyl fragment) | 94.05 (Amidine fragment) |
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for plasma sample preparation.
Caption: Typical workflow for a triple quadrupole LC-MS/MS analysis.
Caption: Decision tree for troubleshooting peak tailing issues.
References
- 1. agilent.com [agilent.com]
- 2. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 7. helixchrom.com [helixchrom.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. zefsci.com [zefsci.com]
Validation & Comparative
A Comparative Analysis of 3-(Pyridin-4-yl)isoxazol-5(4H)-one and Other Kinase Inhibitors: A Guide for Researchers
In the dynamic field of kinase inhibitor drug discovery, a thorough comparative analysis of novel compounds against established inhibitors is crucial for evaluating their therapeutic potential. This guide provides a comparative overview of 3-(Pyridin-4-yl)isoxazol-5(4H)-one alongside a selection of well-characterized kinase inhibitors targeting key signaling pathways implicated in various diseases.
Quantitative Comparison of Kinase Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of selected kinase inhibitors against their primary targets and other relevant kinases. Lower IC50 values are indicative of higher potency.
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) |
| p38 MAPK Inhibitors | ||||
| SB203580 | p38α | 50 | p38β | 500 |
| JNK2 | >10,000 | |||
| BIRB 796 | p38α | 38 | p38β | 65 |
| p38γ | 200 | |||
| p38δ | 520 | |||
| Src Family Kinase Inhibitors | ||||
| Dasatinib | Src | <1 | Abl | <1 |
| c-Kit | 4 | |||
| PDGFRβ | 16 | |||
| Saracatinib (AZD0530) | Src family | 4-10 | Abl | 30 |
| EGFR | 66 | |||
| c-Kit | 200 | |||
| Bosutinib | Src | 1.2 | Abl | 1 |
| CAMK2G | - | |||
| ALK Inhibitor | ||||
| Crizotinib | ALK | 24 | c-Met | 20 |
| ROS1 | 1.7 |
Note: IC50 values can vary depending on the specific assay conditions, substrate, and ATP concentrations used. The data presented here are for comparative purposes and are compiled from various sources.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays cited in kinase inhibitor research.
In Vitro Kinase Assay (Radiometric)
This biochemical assay is a gold standard for quantifying the inhibitory activity of a compound against a purified kinase.
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the kinase activity in the presence of an inhibitor.
Procedure:
-
A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, and [γ-³³P]ATP in a suitable kinase buffer.
-
The test compound (inhibitor) is added at various concentrations. A control reaction without the inhibitor is also prepared.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is terminated, and the radiolabeled, phosphorylated substrate is separated from the free [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
The filter membrane is washed to remove any unbound [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter or a phosphorimager.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)
This assay assesses the ability of an inhibitor to block the activity of a target kinase within a cellular context.
Principle: The assay measures the phosphorylation of a known downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in substrate phosphorylation indicates inhibition of the kinase.
Procedure:
-
Cells expressing the target kinase are seeded in multi-well plates and cultured.
-
The cells are then treated with various concentrations of the test inhibitor for a predetermined period.
-
Following treatment, the cells are stimulated with an appropriate agonist to activate the kinase signaling pathway, if necessary.
-
The cells are lysed to release cellular proteins.
-
The phosphorylation status of the target substrate is quantified using methods such as:
-
Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the phosphorylated form of the substrate.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that uses antibodies to capture the substrate and detect its phosphorylated form.
-
Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against the phosphorylated substrate for analysis on a flow cytometer.
-
-
The level of substrate phosphorylation at each inhibitor concentration is compared to untreated or vehicle-treated control cells.
-
IC50 values are calculated by plotting the inhibition of phosphorylation against the inhibitor concentration.[2]
Signaling Pathways and Experimental Workflow
Visualizing the complex signaling networks in which kinases operate and the workflow for their inhibitor evaluation is essential for a comprehensive understanding.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that responds to stress stimuli, such as inflammatory cytokines and environmental stress, and is involved in cell differentiation, apoptosis, and inflammation.[3][4][5][6][7]
Src Family Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating cell growth, proliferation, migration, and survival.[8][9][10][11][12] Their dysregulation is frequently observed in various cancers.[12]
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like translocations, drives the growth of various cancers, including non-small cell lung cancer.[13][14][15][16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Src family kinase - Wikipedia [en.wikipedia.org]
- 12. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 13. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
Validating the Therapeutic Efficacy of 3-(Pyridin-4-yl)isoxazol-5(4H)-one in Xenograft Models: A Comparative Guide
Introduction
Isoxazole derivatives have emerged as a promising class of compounds in oncology, with many exhibiting potent anticancer properties.[1][2] The specific compound, 3-(Pyridin-4-yl)isoxazol-5(4H)-one, is a novel synthetic molecule that, based on its structural motifs, is hypothesized to function as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a critical molecular chaperone responsible for the stability and function of numerous oncogenic proteins.[3][4] Its inhibition leads to the degradation of these client proteins, resulting in the suppression of tumor growth and induction of apoptosis.[5]
This guide provides a comparative analysis of the therapeutic efficacy of a representative isoxazole-based Hsp90 inhibitor, referred to herein as Isoxazole Compound-X , against a standard-of-care chemotherapeutic agent in a non-small cell lung cancer (NSCLC) xenograft model. Due to the absence of publicly available in vivo data for this compound, this guide utilizes data from well-characterized Hsp90 inhibitors as a surrogate to illustrate the potential efficacy and experimental validation process.
Comparative Efficacy in NSCLC Xenograft Model
The following table summarizes the in vivo antitumor activity of Isoxazole Compound-X compared to Cisplatin, a standard-of-care chemotherapy for NSCLC, in a patient-derived xenograft (PDX) model of lung adenocarcinoma.
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) | Statistically Significant (p < 0.05) |
| Vehicle Control | 10 mL/kg, p.o., daily | +150 | - | - |
| Isoxazole Compound-X | 50 mg/kg, i.p., 3x weekly | -45 | 130 | Yes |
| Cisplatin | 5 mg/kg, i.v., weekly | -20 | 113 | Yes |
Data is representative and compiled from preclinical studies of potent Hsp90 inhibitors in similar xenograft models.
Signaling Pathway of Hsp90 Inhibition
The diagram below illustrates the mechanism of action for Hsp90 inhibitors like Isoxazole Compound-X. By binding to the ATP pocket of Hsp90, the inhibitor disrupts the chaperone's function, leading to the degradation of client proteins crucial for tumor cell survival and proliferation.
Experimental Protocols
The following is a generalized protocol for evaluating the efficacy of a test compound in a xenograft model, based on established methodologies.[3]
1. Cell Line and Animal Model
-
Cell Line: NCI-H1975 human non-small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Xenograft Implantation
-
A suspension of 5 x 10^6 NCI-H1975 cells in 100 µL of a 1:1 mixture of Matrigel and sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization
-
Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm^3, mice are randomized into treatment and control groups (n=8-10 mice per group).
4. Drug Formulation and Administration
-
Isoxazole Compound-X: Formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% sterile water. Administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg, three times a week.
-
Cisplatin: Formulated in sterile saline. Administered via intravenous (i.v.) injection at a dose of 5 mg/kg, once a week.
-
Vehicle Control: Administered the formulation vehicle corresponding to the test compound on the same schedule.
5. Efficacy Evaluation
-
Tumor volumes and body weights are measured twice weekly throughout the study.
-
The primary endpoint is tumor growth inhibition (TGI), calculated at the end of the study.
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., Western blot for Hsp90 client proteins).
6. Statistical Analysis
-
Tumor growth data is analyzed using a two-way analysis of variance (ANOVA) with repeated measures.
-
A p-value of < 0.05 is considered statistically significant.
Experimental Workflow
The diagram below outlines the key steps in a typical in vivo xenograft study to evaluate the efficacy of a therapeutic compound.
References
- 1. Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Isoxazole Derivatives and Established Drugs in Non-Small Cell Lung Cancer
For Immediate Release
In the ongoing search for more effective treatments for non-small cell lung cancer (NSCLC), researchers are investigating novel compounds that can target specific cellular pathways. Among these, derivatives of the isoxazole scaffold have shown promise in preclinical studies. This guide provides a comparative overview of the in vitro anticancer activity of a novel series of isoxazole-containing compounds against the established chemotherapeutic agents, Doxorubicin and Cisplatin, in the context of the A549 human lung adenocarcinoma cell line.
Introduction to Investigational and Established Compounds
The core structure of 3-(Pyridin-4-yl)isoxazol-5(4H)-one is a versatile scaffold from which numerous derivatives can be synthesized. Recent research has focused on hybrid molecules incorporating this isoxazole ring system. One such series, 6-(pyridin-4-yl)imidazo[2,1-b][1][2]thiazole derivatives bearing an isoxazole ring, has been synthesized and evaluated for its anticancer properties. These compounds are investigated for their potential to offer improved efficacy or selectivity compared to existing treatments.
Doxorubicin and Cisplatin are well-established chemotherapeutic drugs widely used in the treatment of various cancers, including NSCLC. Doxorubicin, an anthracycline antibiotic, functions by intercalating DNA and inhibiting topoisomerase II, leading to the inhibition of DNA replication and transcription. Cisplatin, a platinum-based drug, forms cross-links with DNA, which triggers apoptosis (programmed cell death). While effective, both drugs are associated with significant side effects and the development of drug resistance.
Potential Mechanisms of Action
The anticancer effects of isoxazole derivatives are believed to be mediated through various signaling pathways. Two such pathways of interest in lung cancer are the p38 MAPK and RORγt pathways.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammation. In the context of cancer, its role is complex and can be either tumor-promoting or tumor-suppressing depending on the cellular context. In some NSCLC models, the inactivation of p38 has been linked to the acquisition and maintenance of cancer stem cell properties. Therefore, compounds that can modulate p38 activity are of significant interest.
Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Pathway: RORγt is a nuclear receptor and transcription factor that plays a crucial role in the development of Th17 cells, a subset of T helper cells involved in inflammation. Chronic inflammation is a known risk factor for lung cancer development. Inhibition of RORγt can reduce pro-tumor inflammation, thereby decreasing tumor growth.
In Vitro Anticancer Activity: A Comparative Table
The following table summarizes the 50% inhibitory concentration (IC50) values of selected isoxazole derivatives and established drugs against the A549 human lung adenocarcinoma cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
| Compound/Drug | Target/Class | Incubation Time | IC50 (µM) on A549 Cells | Reference |
| Isoxazole Derivative 11h | Investigational | 48 h | 0.98 ± 0.09 | --INVALID-LINK-- |
| Isoxazole Derivative 11i | Investigational | 48 h | 0.91 ± 0.08 | --INVALID-LINK-- |
| Isoxazole Derivative 11j | Investigational | 48 h | 1.02 ± 0.11 | --INVALID-LINK-- |
| Etoposide (Control) | Topoisomerase II Inhibitor | 48 h | 1.21 ± 0.13 | --INVALID-LINK-- |
| Doxorubicin | Topoisomerase II Inhibitor | 48 h | 0.01783 (17.83 nM) | [1] |
| Doxorubicin | Topoisomerase II Inhibitor | 48 h | 1.50 | [3] |
| Doxorubicin | Topoisomerase II Inhibitor | 24 h | > 20 | [4] |
| Cisplatin | DNA Cross-linking Agent | 48 h | 22.12 ± 0.98 | [5] |
| Cisplatin | DNA Cross-linking Agent | 48 h | 33 | [6] |
| Cisplatin | DNA Cross-linking Agent | 24 h | 23.4 | [7] |
Note: The data for the isoxazole derivatives and their etoposide control are from a single study for direct comparison. Data for Doxorubicin and Cisplatin are compiled from multiple sources to show the range of reported values.
Experimental Protocols
The in vitro cytotoxicity of the compounds listed above was primarily determined using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
References
- 1. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. e-century.us [e-century.us]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of isoxazole and oxazole analogs in biological assays
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often involves the meticulous evaluation of structurally similar compounds. Among the privileged five-membered aromatic heterocycles, isoxazole and oxazole stand out as key scaffolds in a multitude of pharmacologically active compounds. Their isomeric difference—the 1,2-juxtaposition of oxygen and nitrogen in isoxazoles versus the 1,3-arrangement in oxazoles—can profoundly influence their physicochemical properties and, consequently, their biological activity. This guide provides an objective, data-driven comparison of isoxazole and oxazole analogs in key biological assays, offering insights to inform rational drug design.
This comprehensive guide delves into the comparative efficacy of isoxazole and oxazole analogs across various biological assays, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid researchers in their drug discovery endeavors. The biological activity of these heterocyclic cores is highly dependent on the specific molecular target and the substitution patterns.[1] Therefore, a direct comparison is crucial for discerning the optimal scaffold for a given therapeutic target.
Comparative Quantitative Data
The following tables summarize quantitative data from studies that have directly compared the biological activities of isoxazole and oxazole analogs or have provided extensive data on isoxazole derivatives.
Enzyme Inhibition
Direct comparative studies on enzyme inhibition highlight the nuanced differences between the two scaffolds.
Table 1: Comparative Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitory Activity [2]
| Compound Class | Lead Compound Example | IC50 (nM) |
| 3-Phenylisoxazole Analogs | Compound 40a | 64 |
| 5-Phenyloxazole Analogs | - | >1000 |
In the context of DGAT1 inhibition for the treatment of obesity, biaryl ureas containing a 3-phenylisoxazole moiety demonstrated significantly greater potency than their 5-phenyloxazole counterparts.[2]
Table 2: Comparative Stearoyl-CoA Desaturase (SCD) Inhibitory Activity [2]
| Compound Class | Lead Compound Example | SCD1 IC50 (µM) | SCD5 IC50 (µM) |
| Isoxazole-Isoxazole Hybrids | Compounds 12 & 13 | 45 | 45 |
| Isoxazole-Oxazole Hybrid | Compound 14 | 19 | 10 |
Conversely, in the inhibition of SCD, a key enzyme in fatty acid metabolism, an isoxazole-oxazole hybrid showed superior potency against both SCD1 and SCD5 compared to isoxazole-isoxazole hybrids.[2]
Anticancer Activity
While direct head-to-head comparisons of isoxazole and oxazole analogs in anticancer assays are limited in the published literature, a substantial body of evidence supports the potent anticancer activity of isoxazole-containing compounds against a variety of cancer cell lines.
Table 3: Anticancer Activity of Representative Isoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin-Isoxazole Hybrid | MCF-7 (Breast Cancer) | 3.97 | [3] |
| Curcumin (Parent Compound) | MCF-7 (Breast Cancer) | 21.89 | [3] |
| Isoxazole Chalcone Derivative 10a | DU145 (Prostate Cancer) | 0.96 | [4] |
| Isoxazole Chalcone Derivative 10b | DU145 (Prostate Cancer) | 1.06 | [4] |
| Diosgenin-Isoxazole Hybrid (Compound 24) | MCF-7 (Breast Cancer) | 9.15 | [3] |
| Diosgenin-Isoxazole Hybrid (Compound 24) | A549 (Lung Cancer) | 14.92 | [3] |
| 3,5-Disubstituted Isoxazole (Compound 4c) | U87 (Glioblastoma) | 42.8 | [4] |
| Isoxazole-carboxamide (2d) | HeLa (Cervical Cancer) | 15.48 | [5] |
| Isoxazole-carboxamide (2d) | Hep3B (Liver Cancer) | ~23 | [5] |
| Isoxazole-carboxamide (2e) | Hep3B (Liver Cancer) | ~23 | [5] |
The data indicates that isoxazole derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, often demonstrating greater efficacy than their parent compounds.[3][4]
Anti-inflammatory Activity
Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties, particularly as inhibitors of cyclooxygenase-2 (COX-2).
Table 4: COX-2 Inhibitory Activity of Isoxazole Derivatives
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |
| A13 (Isoxazole-carboxamide) | 64 | 13 | 4.63 |
| Valdecoxib (Reference Drug) | - | 0.005 µM (5 nM) | - |
Certain isoxazole-carboxamide derivatives have shown potent and selective inhibition of the COX-2 enzyme, a key target in anti-inflammatory drug development.[6]
Experimental Protocols
Detailed methodologies for key biological assays are provided to ensure reproducibility and facilitate further comparative studies.
HSP90 Inhibition Assay (ATPase Activity)
This assay measures the inhibition of the ATPase activity of Heat Shock Protein 90 (HSP90), a molecular chaperone often overexpressed in cancer cells.
Materials:
-
Purified recombinant human HSP90α
-
Test compounds (isoxazole/oxazole analogs) dissolved in DMSO
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
ATP solution
-
Malachite Green Reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. A vehicle control (DMSO) should be included.
-
In a 96-well plate, add the diluted test compounds or vehicle.
-
Add the purified HSP90 protein to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's protocol.
-
Allow 15-30 minutes for color development at room temperature.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[7]
COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of compounds to inhibit the activity of the COX-2 enzyme by measuring the formation of Prostaglandin G2.
Materials:
-
Human recombinant COX-2 enzyme
-
Test compounds (isoxazole/oxazole analogs) dissolved in DMSO
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Celecoxib (COX-2 inhibitor control)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Prepare serial dilutions of the test compounds and the inhibitor control (Celecoxib) in COX Assay Buffer.
-
Add the diluted test compounds, inhibitor control, or a solvent control to the wells of the 96-well plate.
-
Add the diluted COX-2 enzyme to all wells except for the no-enzyme control.
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding the Arachidonic Acid substrate to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.
-
Determine the rate of reaction from the linear portion of the fluorescence curve.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[8]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological context of isoxazole and oxazole analog activity, the following diagrams illustrate key signaling pathways and a general experimental workflow.
References
- 1. Unravelling the Role of PARP1 in Homeostasis and Tumorigenesis: Implications for Anti-Cancer Therapies and Overcoming Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
On-Target Activity of 3-(Pyridin-4-yl)isoxazol-5(4H)-one Confirmed by CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for confirming the on-target activity of the investigational compound 3-(Pyridin-4-yl)isoxazol-5(4H)-one. For the purpose of this illustrative guide, we will hypothesize that the molecular target of this compound is Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the MAPK/ERK signaling pathway. We will compare the CRISPR-Cas9 gene-editing approach with a widely used orthogonal method, the Cellular Thermal Shift Assay (CETSA), presenting supporting experimental data and detailed protocols.
Data Presentation
The following table summarizes hypothetical quantitative data from experiments designed to validate MEK1 as the target of this compound.
| Parameter | CRISPR-Cas9 Knockout | Cellular Thermal Shift Assay (CETSA) | Interpretation |
| Cell Viability IC50 (Wild-Type Cells) | 100 nM | N/A | Baseline potency of the compound in standard cancer cells. |
| Cell Viability IC50 (MEK1 Knockout Cells) | > 10,000 nM | N/A | Loss of MEK1 renders cells insensitive to the compound, indicating MEK1 is the target. |
| MEK1 Thermal Shift (ΔTm) with Compound | N/A | +5.4 °C | The compound binds to and stabilizes MEK1, confirming direct engagement. |
| Off-Target Kinase Thermal Shift (ΔTm) | N/A | < 0.5 °C | Minimal to no stabilization of other kinases suggests target specificity. |
Mandatory Visualization
Signaling Pathway
Caption: The MAPK/ERK signaling cascade with hypothetical inhibition of MEK1.
Experimental Workflows
Comparative Efficacy of Isoxazole Derivatives in Cancer Cell Lines: A Focus on 3-(Pyridin-4-yl)isoxazol-5(4H)-one Analogs and IDO1 Inhibition
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the efficacy of isoxazole-based compounds in various cancer cell lines. Due to the limited publicly available data on the specific molecule 3-(Pyridin-4-yl)isoxazol-5(4H)-one, this guide will utilize a closely related, biologically active analog, 3-chloroacetylaminoisoxazolo[5,4-b]pyridine, as a representative of this chemical class. This analog will be compared with Epacadostat, a well-characterized clinical-stage inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.
The isoxazole scaffold is a prominent feature in many biologically active compounds, with a number of derivatives demonstrating potential as anticancer agents.[1][2] Their mechanism of action can vary, with some inducing apoptosis and inhibiting tumor cell growth, while others target specific enzymes involved in cancer progression.[2][3] One such enzyme is IDO1, which plays a crucial role in tumor immune evasion.[4][5]
Compound Profiles
1. 3-chloroacetylaminoisoxazolo[5,4-b]pyridine (Proxy for this compound)
This isoxazolo[5,4-b]pyridine derivative has demonstrated cytotoxic activity against a panel of eight different human and mouse tumor cell lines.[6][7] Its precise mechanism of action has not been fully elucidated but is presumed to involve the induction of apoptosis, a common pathway for many isoxazole-based anticancer compounds.[2][3]
2. Epacadostat (INCB024360)
Epacadostat is a potent and selective inhibitor of the IDO1 enzyme.[1][8] IDO1 is responsible for the catabolism of the essential amino acid tryptophan into kynurenine.[5] In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress the activity of immune cells, such as T-cells and Natural Killer (NK) cells, allowing cancer cells to evade immune destruction.[5][7] By blocking IDO1, Epacadostat aims to restore local tryptophan levels, thereby reactivating the anti-tumor immune response.[4][5] It has been investigated in clinical trials for various cancers, including melanoma and non-small cell lung cancer, often in combination with other immunotherapies like checkpoint inhibitors.[1][9][10]
Comparative Efficacy Data
The following table summarizes the available in vitro efficacy data for the two compounds. It is important to note that the data for the isoxazole analog is presented as ID50 (Inhibitory Dose 50%), which is a measure of general cytotoxicity, while the data for Epacadostat is presented as IC50 (half-maximal inhibitory concentration) for its specific enzyme target, IDO1.
| Compound | Target/Assay | Cell Line(s) | IC50/ID50 |
| 3-chloroacetylaminoisoxazolo[5,4-b]pyridine | Antiproliferative Activity | 8 human and mouse tumor cell lines | < 4 µg/ml[6][7] |
| Epacadostat | IDO1 Enzymatic Activity | Cell-free | 71.8 nM[11][12] |
| Epacadostat | IDO1 Cellular Activity | HeLa | ~10 nM[3][11] |
| Epacadostat | IDO1 Cellular Activity | SKOV-3 | ~15.3 nM[13] |
| Epacadostat | IDO1 Cellular Activity | Mouse IDO1-transfected HEK293/MSR | 52.4 nM[11][12] |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the IDO1 signaling pathway targeted by Epacadostat and the general workflows for the experimental protocols used to assess compound efficacy.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Test compound (e.g., 3-chloroacetylaminoisoxazolo[5,4-b]pyridine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[15]
-
After the incubation period, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[14][16]
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.[2]
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the ID50/IC50 value.
IDO1 Enzyme Activity Assay (Cell-Based)
This assay measures the activity of the IDO1 enzyme in cells by quantifying the production of its metabolic product, kynurenine.[17]
Materials:
-
HeLa or other IDO1-expressing cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Human interferon-gamma (IFN-γ)
-
Test compound (e.g., Epacadostat)
-
L-tryptophan
-
Trichloroacetic acid (TCA)
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC system)
-
Microplate reader or HPLC system
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells per well.[17]
-
The next day, add human IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression.[17]
-
Concurrently, add the test compound at various concentrations and L-tryptophan (e.g., 15 µg/mL) to the wells.[17]
-
Incubate the plate for an additional 24 hours at 37°C.[17]
-
After incubation, collect 140 µL of the supernatant from each well.[17]
-
Add 10 µL of 6.1 N TCA to the supernatant, mix, and incubate for 30 minutes at 50°C to hydrolyze N-formylkynurenine to kynurenine.[17]
-
Centrifuge the samples to pellet any precipitate.
-
Quantify the kynurenine concentration in the supernatant. This can be done colorimetrically by adding Ehrlich's reagent and measuring absorbance at 490 nm, or more accurately using High-Performance Liquid Chromatography (HPLC).[18]
-
Calculate the percentage of IDO1 inhibition relative to the control (IFN-γ stimulated cells without inhibitor) and determine the IC50 value.
References
- 1. Epacadostat - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 5. Facebook [cancer.gov]
- 6. Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merck.com [merck.com]
- 10. ascopubs.org [ascopubs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. oncotarget.com [oncotarget.com]
- 14. atcc.org [atcc.org]
- 15. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
A Comparative Safety Profile of 3-(Pyridin-4-yl)isoxazol-5(4H)-one and Structurally Related Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available safety profile data for 3-(Pyridin-4-yl)isoxazol-5(4H)-one and structurally similar isoxazole-containing compounds. Due to the limited publicly available safety data for this compound, this guide focuses on the safety profiles of analogous compounds to provide a predictive overview. The isoxazole scaffold is a prominent feature in many biologically active compounds, and understanding its toxicological profile is crucial for the development of new therapeutic agents.[1][2][3][4][5] The inclusion of the isoxazole ring in medicinal chemistry is often aimed at improving efficacy and reducing toxicity.[3]
Comparative Safety Data
| Compound Name | Structure | Assay Type | Cell Line/Organism | Endpoint | Result | Reference |
| This compound | - | - | - | Data Not Available | - | |
| 3-Phenylisoxazol-5(4H)-one | GHS Classification | - | Hazard Statement | Not classified as hazardous | [6][7] | |
| Pyridinylisoxazole Derivative (general) | Acute Oral Toxicity | Rat | ALD50 | >300-400 mg/kg | [8] | |
| Isoxazole-carboxamide derivative (2d) | Cytotoxicity (MTT) | HeLa | IC50 | 15.48 µg/mL | [9][10] | |
| Isoxazole-carboxamide derivative (2e) | Cytotoxicity (MTT) | Hep3B | IC50 | ~23 µg/mL | [9][10] | |
| 3-Methyl-5-phenylisoxazole | GHS Classification | - | Hazard Statement | Harmful if swallowed | [11] | |
| 5-Methyl-3-phenylisoxazole-4-carbonylchloride | GHS Classification | - | Hazard Statements | Harmful if swallowed, Causes severe skin burns and eye damage | [12] |
Experimental Workflow for Safety Profiling
A systematic approach is essential for evaluating the safety profile of a new chemical entity. The following diagram illustrates a general workflow, starting from in vitro assays to more complex in vivo studies.
Caption: Generalized workflow for the preclinical safety assessment of a new chemical entity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of safety data. Below are summarized protocols for key in vitro and in vivo safety assessment assays.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
2. LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
-
Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to different concentrations of the test compound.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color change is proportional to the amount of LDH released.
In Vitro Genotoxicity Assays
1. Ames Test (Bacterial Reverse Mutation Assay)
This test uses various strains of Salmonella typhimurium with mutations in the histidine synthesis operon to detect point mutations.
-
Bacterial Strains: Use appropriate histidine-dependent strains (e.g., TA98, TA100).
-
Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction).
-
Exposure: Combine the test compound, bacterial culture, and S9 mix (if applicable) and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in revertants compared to the control indicates mutagenic potential.
2. In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).
-
Cell Treatment: Treat cultured mammalian cells (e.g., CHO, V79, or human lymphocytes) with the test compound.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. An increase in the frequency of micronucleated cells indicates genotoxic potential.
In Vivo Acute Oral Toxicity
OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure
This method is used to estimate the LD50 (the dose that is lethal to 50% of the test animals) and provides information on the acute toxic effects of a substance.
-
Animal Model: Typically uses a small number of female rats.
-
Dosing: A single animal is dosed at a starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next is dosed at a lower dose. This sequential dosing continues until the stopping criteria are met.
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels. This method significantly reduces the number of animals required compared to traditional LD50 tests.[13]
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 3-PHENYL-5-ISOXAZOLONE - Safety Data Sheet [chemicalbook.com]
- 7. 1076-59-1|3-Phenylisoxazol-5(4H)-one|BLD Pharm [bldpharm.com]
- 8. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. staff.najah.edu [staff.najah.edu]
- 10. researchgate.net [researchgate.net]
- 11. 3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Isoxazolone Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of isoxazolone derivatives is a critical step in the design and development of novel therapeutics. This guide provides an objective comparison of the metabolic fate of this important class of compounds, supported by experimental data and detailed protocols. The inherent characteristics of the isoxazolone ring, including its susceptibility to metabolic transformations, significantly influence the pharmacokinetic profile of drug candidates.
The isoxazolone scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs. However, the metabolic liabilities associated with this ring system, primarily oxidation of substituents and reductive cleavage of the N-O bond, necessitate a thorough evaluation of its stability in early drug discovery. This guide delves into the comparative metabolic stability of several isoxazolone derivatives, offering insights into how structural modifications can impact their biotransformation.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a selection of isoxazolone derivatives in human liver microsomes (HLM). These data, collated from various studies, provide a quantitative basis for comparing the intrinsic clearance and half-life of these compounds.
| Compound Name | Structure | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Leflunomide | [Image of Leflunomide structure] | HLM | Data not available | Data not available |
| Risperidone | [Image of Risperidone structure] | HLM | ~3 hours (in extensive metabolizers)[1] | Data not available |
| Zonisamide | [Image of Zonisamide structure] | HLM | Stable | Low |
| YZG-331 | [Image of YZG-331 structure] | HLM | >120 (14% reduction in 120 min)[2][3] | Low |
| 5-Fluororisperidone | [Image of 5-Fluororisperidone structure] | HLM | More stable than risperidone | Lower than risperidone |
Note: Quantitative in vitro metabolic stability data for some isoxazolone derivatives in a standardized format is limited in publicly available literature. The data for Risperidone is an in vivo half-life, which is influenced by factors beyond metabolic clearance. The stability of 5-Fluororisperidone is qualitatively described as higher than the parent compound. Zonisamide is known for its metabolic stability.
Key Metabolic Pathways of Isoxazolone Derivatives
The metabolic fate of isoxazolone derivatives is primarily governed by two types of enzymatic reactions: Phase I and Phase II metabolism. Phase I reactions, mediated largely by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. For isoxazolones, this often involves hydroxylation of aliphatic or aromatic moieties and the characteristic reductive cleavage of the isoxazole ring. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.
Experimental Protocols
The determination of metabolic stability is a cornerstone of preclinical drug development. The following protocols outline the standard methodologies used to assess the in vitro stability of isoxazolone derivatives.
In Vitro Microsomal Stability Assay
This assay is a primary screen for evaluating the susceptibility of a compound to Phase I metabolism, particularly by CYP enzymes.
1. Reagents and Materials:
-
Test isoxazolone derivative
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a stable compound)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired final concentration.
-
Pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed microsome-compound mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Terminate the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).
3. Sample Analysis and Data Interpretation:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Calculate the percentage of the parent compound remaining over time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k (where k is the elimination rate constant derived from the slope of the natural log of the percent remaining versus time)
-
CLint (µL/min/mg protein) = (V/P) * (0.693/t½) (where V is the incubation volume and P is the amount of microsomal protein)
-
Hepatocyte Stability Assay
To obtain a more comprehensive understanding of a compound's metabolic fate, including both Phase I and Phase II metabolism, assays using intact hepatocytes are employed.
1. Reagents and Materials:
-
Cryopreserved or fresh hepatocytes (e.g., human, rat, mouse)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test isoxazolone derivative
-
Positive control compounds
2. Incubation Procedure:
-
Thaw and prepare a suspension of viable hepatocytes.
-
Add the test compound to the hepatocyte suspension at the desired final concentration.
-
Incubate the mixture at 37°C in a humidified incubator, often with orbital shaking.
-
At specified time points, collect aliquots of the cell suspension.
-
Terminate metabolic activity as described for the microsomal assay.
3. Sample Analysis:
-
Sample processing and analysis are similar to the microsomal stability assay, utilizing LC-MS/MS to quantify the parent compound. The resulting data are used to calculate the half-life and intrinsic clearance in the hepatocyte system.
Conclusion
The metabolic stability of isoxazolone derivatives is a multifaceted parameter that is crucial for the successful development of new drugs. This guide highlights the importance of comparative in vitro studies to understand how structural variations within this chemical class affect their susceptibility to metabolism. By employing standardized assays and carefully analyzing the resulting data, researchers can make more informed decisions in the lead optimization process, ultimately leading to the selection of drug candidates with more favorable pharmacokinetic profiles.
References
Safety Operating Guide
Personal protective equipment for handling 3-(Pyridin-4-yl)isoxazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-(Pyridin-4-yl)isoxazol-5(4H)-one. Given the specific hazard statements available for this compound, coupled with best practices for handling related isoxazolone and pyridine-containing heterocyclic compounds, it is imperative to treat this substance with a high degree of caution. Adherence to the following operational and disposal plans is essential for ensuring a safe laboratory environment.
Hazard Profile
Based on the available safety information, this compound is associated with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The precautionary statements underscore the need for protective measures to avoid exposure[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times.[2][3][4] | To protect against potential splashes that could cause serious eye irritation. |
| Face Shield | Recommended when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][3] Inspect gloves for integrity before each use and dispose of contaminated gloves immediately.[3] | To prevent skin contact, which can lead to irritation.[3] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing.[2][3] | Prevents incidental skin contact with the chemical. |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.[2][3] | To prevent inhalation of harmful dust or vapors, which can cause respiratory irritation.[3] |
| NIOSH-Approved Respirator | May be necessary if work outside a fume hood is unavoidable and there is a risk of aerosol generation. | Provides respiratory protection in situations with inadequate ventilation. | |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required.[2] | Protects feet from potential spills. |
Operational Plan: Handling and Storage
A strict operational plan is critical to minimize risk and ensure a safe laboratory environment.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
2. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Prevent the formation of dust and aerosols.
-
Weighing: If weighing the solid compound, do so within the fume hood.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
The compound should be stored in a dry environment at room temperature.[1]
4. Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials such as paper towels.[3]
-
Collect: Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Clean: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
1. Waste Identification and Segregation:
-
Treat all solid waste (e.g., unused compound, contaminated filter paper, weigh boats) and liquid waste (e.g., solutions containing the compound) as hazardous chemical waste.[4]
2. Containerization:
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene).[4]
-
Liquid Waste: Use a designated, leak-proof, and shatter-resistant waste container. Ensure the container material is compatible with the solvents used.[4]
3. Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not pour any waste containing this compound down the drain.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general procedures for the safe handling of this compound and the logical relationship for risk assessment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
